1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPSSIFICGGLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625199 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162686-53-5 | |
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a scientifically sound, multi-step synthesis commencing from readily available starting materials. The proposed pathway is based on established and well-documented organic chemistry transformations.
Overview of the Synthetic Pathway
The synthesis is designed as a two-stage process. The first stage involves the preparation of the key intermediate, 1-benzyl-4-piperidone, from 4-piperidone monohydrate hydrochloride. The second, and crucial, stage is the one-pot reaction of 1-benzyl-4-piperidone with formaldehyde and a cyanide source to yield the target molecule, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Benzyl-4-piperidone
This procedure is adapted from a known method for the N-benzylation of 4-piperidone.[1]
Reaction:
Caption: N-benzylation of 4-piperidone to yield 1-benzyl-4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.
-
The mixture is heated to 65°C and maintained at this temperature for 14 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is quenched with ice water and extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by crystallization to afford 1-benzyl-4-piperidone.
Stage 2: Synthesis of this compound
This proposed protocol is based on the principles of the Strecker synthesis, applied to a ketone with the inclusion of formaldehyde.
Reaction:
Caption: Proposed one-pot synthesis of the target compound.
Materials:
-
1-Benzyl-4-piperidone
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottomed flask, 1-benzyl-4-piperidone (1 equivalent) is dissolved in a mixture of glacial acetic acid and water.
-
Formaldehyde solution (1.2 equivalents) is added to the stirred solution.
-
A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis. Please note that the yield for Stage 2 is an estimate based on similar reactions, as a specific value for this transformation is not available in the cited literature.
| Parameter | Stage 1: 1-Benzyl-4-piperidone Synthesis[1] | Stage 2: this compound Synthesis (Estimated) |
| Starting Material | 4-Piperidone Monohydrate Hydrochloride | 1-Benzyl-4-piperidone |
| Key Reagents | Benzyl bromide, K₂CO₃, DMF | Formaldehyde, KCN, Acetic Acid |
| Reaction Time | 14 hours | 24-48 hours |
| Reaction Temperature | 65°C | Room Temperature |
| Yield | ~89% | 70-80% (estimated) |
| Purification | Crystallization | Column Chromatography |
Safety Considerations
-
Cyanide: Potassium cyanide (KCN) and hydrogen cyanide (HCN), which can be generated in situ, are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide antidote kit should be readily available.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate personal protective equipment and adherence to proper waste disposal procedures.
Disclaimer: The experimental protocol for the synthesis of this compound is a proposed pathway based on established chemical principles. It has not been experimentally validated from a cited source for this specific compound. Researchers should exercise caution and perform small-scale pilot reactions to optimize the conditions before scaling up.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates predicted data with established experimental protocols for analogous compounds. The proposed synthetic routes and biological assays are based on established chemical principles and the known pharmacology of structurally related molecules.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that much of the currently available data is predicted and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O | N/A |
| Molecular Weight | 244.33 g/mol | N/A |
| CAS Number | 162686-53-5 | [1] |
| Appearance | White to off-white solid (Predicted) | [1] |
| Boiling Point | 387.6 ± 32.0 °C (Predicted) | [1] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 14.94 ± 0.10 (Predicted) | [1] |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| LogP | Not available | N/A |
Synthesis and Characterization
A plausible synthetic route for this compound is proposed, starting from the commercially available 1-benzyl-4-piperidone. This multi-step synthesis involves the formation of a cyanohydrin intermediate.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (Cyanohydrin Formation)
This procedure is adapted from standard protocols for the synthesis of cyanohydrins from ketones.[1][2]
-
Materials: 1-benzyl-4-piperidone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
-
Deprotection of the silyl ether can be achieved by treatment with a mild acid (e.g., 1M HCl) in a suitable solvent like tetrahydrofuran (THF) to yield 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile.
-
Purify the product by flash column chromatography.
-
Note: The direct formation of the hydroxymethyl group in the target molecule is not a direct outcome of this cyanohydrin formation. The user's requested compound name implies a hydroxymethyl group and a nitrile on the same carbon, which is chemically challenging to synthesize in a single step from the piperidone. A more plausible structure would be 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile. The name in the prompt may be a misnomer. This guide will proceed assuming the synthesis of the cyanohydrin.
Characterization Protocols
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5]
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Process the data similarly to the ¹H NMR spectrum.
-
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7][8]
-
Prepare a thin film of the solid sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
2.3.3. Mass Spectrometry (MS) [9][10][11]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathways
Direct biological data for this compound is not available in the public domain. However, the benzylpiperidine and piperidine carbonitrile motifs are present in various biologically active compounds. Benzylpiperidine derivatives have been reported to interact with central nervous system (CNS) targets, including sigma (σ) receptors and opioid receptors, and can act as monoamine releasing agents.[12][13][14][15] Piperidine derivatives have also shown a wide range of pharmacological activities.[16]
Proposed Signaling Pathway (Hypothetical)
Based on the pharmacology of related benzylpiperidine compounds, a hypothetical signaling pathway involving sigma-1 (σ₁) receptor modulation is proposed. The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions, including ion channel modulation and intracellular calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS 162686-53-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available technical information for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. It is important to note that detailed experimental protocols, extensive biological activity data, and specific signaling pathway involvement for this particular compound are limited in publicly accessible scientific literature. The information presented herein is a compilation of data from chemical suppliers and general knowledge of related piperidine compounds.
Core Compound Information
This compound is a substituted piperidine derivative. The presence of the benzyl group, a hydroxymethyl group, and a carbonitrile at the 4-position of the piperidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of more complex molecules with potential pharmaceutical applications.
Chemical Properties
| Property | Value | Source |
| CAS Number | 162686-53-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈N₂O | [3] |
| Molecular Weight | 230.31 g/mol | N/A |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |
Spectral Data
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, based on the synthesis of structurally related piperidine derivatives, a plausible synthetic route can be proposed.
Hypothetical Synthetic Workflow
The synthesis of this compound would likely involve a multi-step process starting from a simpler piperidine precursor. A potential, though unverified, workflow is outlined below.
Caption: A potential synthetic pathway for the target compound.
Disclaimer: This is a hypothetical workflow. The actual synthesis may require different reagents, catalysts, and reaction conditions. Optimization and validation would be necessary.
Biological Activity and Potential Applications
The biological activity of this compound has not been explicitly reported. However, the N-benzylpiperidine scaffold is a common feature in compounds with significant biological activities. For instance, various derivatives have been investigated as:
-
Acetylcholinesterase (AChE) inhibitors: Relevant for the treatment of Alzheimer's disease.
-
Histone Deacetylase (HDAC) inhibitors: Investigated for their potential in cancer therapy.
-
Serotonin transporter (SERT) inhibitors: Used in the treatment of depression and anxiety disorders.
Given these precedents, it is plausible that this compound could serve as an intermediate in the synthesis of novel therapeutic agents targeting these or other biological pathways.
Hypothetical Signaling Pathway Involvement
Based on the activities of related N-benzylpiperidine compounds, one could hypothesize its potential interaction with pathways relevant to neurodegenerative diseases. For example, a derivative of this compound might inhibit acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft, which is a key strategy in managing Alzheimer's disease symptoms.
Caption: Hypothetical inhibition of AChE by a derivative.
Disclaimer: This diagram illustrates a potential mechanism of action for a derivative of the title compound, based on the known activities of similar molecules. It is not based on experimental data for this compound itself.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. While its direct biological applications are not yet documented, its structural motifs are present in a range of biologically active molecules. Further research is required to elucidate its reactivity, synthetic utility, and pharmacological profile. This guide provides a summary of the currently available information and highlights the need for more in-depth studies to fully characterize this compound.
References
An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed data presented in tabular format, a plausible experimental protocol for its synthesis, and visualizations of its structure and related pathways to facilitate a deeper understanding of this compound.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group, a hydroxymethyl group, and a nitrile group at specific positions suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. Notably, related 1-benzylpiperidine structures have been investigated for their activity as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. This guide aims to consolidate the available technical information on this specific molecule.
Molecular Structure and Identification
The fundamental structure consists of a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxymethyl group and a cyano (nitrile) group.
Caption: 2D Molecular Structure Connectivity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 162686-53-5[1] |
| Molecular Formula | C₁₄H₁₈N₂O |
| Canonical SMILES | C1CN(CCC1(C#N)CO)CC2=CC=CC=C2 |
| InChI | InChI=1S/C14H18N2O/c15-10-14(11-17)6-8-16(9-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-9,11-12H2 |
| InChIKey | ZSIAFYNERDAXOF-UHFFFAOYSA-N |
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized below. These values are computationally derived and provide an estimation of its physical characteristics.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 230.31 g/mol | (Calculated) |
| Boiling Point | 387.6 ± 32.0 °C | (Predicted)[1] |
| Density | 1.14 ± 0.1 g/cm³ | (Predicted)[1] |
| pKa | 14.94 ± 0.10 | (Predicted)[1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound starts from 1-benzyl-4-piperidone. The synthesis involves the formation of a cyanohydrin, which is a common method for introducing a nitrile and a hydroxyl group to a carbonyl carbon.
References
Technical Guide: Spectroscopic and Synthetic Insights into 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectral data for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS No. 162686-53-5) is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic approach by leveraging data from structurally related analogs. The provided data and protocols are intended to be illustrative and serve as a reference for researchers working with similar piperidine derivatives.
Introduction
This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, and understanding their structural and spectroscopic properties is crucial for synthesis, characterization, and lead optimization. This technical guide outlines the anticipated spectral data (NMR, IR, and Mass Spectrometry), provides generalized experimental protocols for their acquisition, and illustrates a potential synthetic pathway and characterization workflow.
Predicted Physicochemical Properties
While experimental data is scarce, some physicochemical properties for this compound have been predicted:
| Property | Predicted Value |
| Boiling Point | 387.6±32.0 °C |
| Density | 1.14±0.1 g/cm³ |
Table 1: Predicted Physicochemical Properties.[1]
Spectroscopic Data of Analogous Compounds
To provide a practical reference, the following sections present spectral data from closely related compounds. These examples can help researchers anticipate the spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons, the piperidine ring protons, and the hydroxymethyl protons. The following table details the ¹H NMR data for the related compound, 1-Benzyl-4-hydroxypiperidine.
| Compound | Solvent | Frequency | Chemical Shift (ppm) | Assignment |
| 1-Benzyl-4-hydroxypiperidine | CDCl₃ | 400 MHz | 7.31 | Aromatic (m) |
| 7.25 | Aromatic (m) | |||
| 3.663 | CH (piperidine, m) | |||
| 3.492 | CH₂ (benzyl, s) | |||
| 2.747 | CH₂ (piperidine, m) | |||
| 2.37 | OH (br s) | |||
| 2.126 | CH₂ (piperidine, m) | |||
| 1.856 | CH₂ (piperidine, m) | |||
| 1.584 | CH₂ (piperidine, m) |
Table 2: ¹H NMR Data for 1-Benzyl-4-hydroxypiperidine.[2]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The table below shows representative ¹³C NMR data for 1-benzylpiperidine derivatives.
| Compound | Solvent | Frequency | Chemical Shift (ppm) |
| 1-(2-methylbenzyl)piperidine | DMSO | 100 MHz | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 |
Table 3: Representative ¹³C NMR Data for a 1-benzylpiperidine derivative.[3]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For this compound, characteristic peaks would be expected for the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C-H) groups. The IR data for the related 1-Benzylpiperidine-4-carbaldehyde is provided as a reference.
| Compound | Technique | Characteristic Peaks (cm⁻¹) |
| 1-Benzylpiperidine-4-carbaldehyde | Neat | 2920 (C-H stretch), 2850 (C-H stretch), 1720 (C=O stretch), 1450 (C-H bend), 1100 (C-N stretch), 740 (Aromatic C-H bend), 700 (Aromatic C-H bend) |
Table 4: FTIR Data for 1-Benzylpiperidine-4-carbaldehyde.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The expected molecular weight for C₁₄H₁₈N₂O is approximately 230.31 g/mol . The mass spectrum of the related 1-Benzyl-4-hydroxypiperidine is shown below.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Benzyl-4-hydroxypiperidine | 75 eV | 191 | 190, 172, 146, 132, 114, 100, 91 (base peak) |
Table 5: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine.[2]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of piperidine derivatives.
4.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30 or similar).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
4.2. IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
4.3. Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting total ion chromatogram and mass spectrum to identify the molecular ion peak and major fragment ions.
Plausible Synthetic Pathway and Characterization Workflow
The following diagrams illustrate a potential synthetic route to this compound and a general workflow for its characterization.
A plausible synthetic pathway for the target compound.
A general workflow for synthesis and characterization.
This guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. Researchers can use this information as a starting point for their own synthesis and characterization efforts.
References
Analysis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: A Spectroscopic and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the synthetic pathways described in the literature and presents a predictive analysis based on structurally similar compounds. This guide aims to serve as a foundational resource for researchers working with this and related molecular scaffolds.
Molecular Structure and Properties
This compound, with the CAS Number 162686-53-5, possesses a core piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a hydroxymethyl and a carbonitrile group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Unraveling the Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: A Mechanistic and Methodological Deep Dive
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a key intermediate in the preparation of various pharmaceutical compounds, proceeds through a fascinating one-pot, three-component reaction. This whitepaper provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to facilitate its efficient and reproducible synthesis in a laboratory setting.
The formation of this intricate molecule from 1-benzyl-4-piperidone, formaldehyde, and a cyanide source is a nuanced process that combines elements of cyanohydrin formation and a subsequent nucleophilic addition. Understanding the step-by-step mechanism is crucial for optimizing reaction conditions and maximizing yields.
The Core Mechanism: A Stepwise Elucidation
The most plausible mechanism for the formation of this compound involves a two-stage process occurring in a single reaction vessel. The reaction initiates with the formation of a cyanohydrin, which then undergoes a base-catalyzed reaction with formaldehyde.
Stage 1: Cyanohydrin Formation
The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-benzyl-4-piperidone. This reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, or trimethylsilyl cyanide. The cyanide anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, often by water or another protic solvent present in the reaction mixture, to yield the corresponding cyanohydrin: 1-benzyl-4-hydroxypiperidine-4-carbonitrile. This is a reversible reaction, with the equilibrium favoring the cyanohydrin under appropriate conditions.
Stage 2: Nucleophilic Addition to Formaldehyde
The second stage of the mechanism involves the reaction of the cyanohydrin intermediate with formaldehyde. In the presence of a basic catalyst, a proton is abstracted from the hydroxyl group of the cyanohydrin, generating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of formaldehyde. The resulting intermediate is subsequently protonated to yield the final product, this compound.
Figure 1. The two-stage reaction mechanism for the formation of this compound.
Quantitative Data Summary
The efficiency of this reaction is highly dependent on the specific conditions employed. The following table summarizes typical quantitative data reported in the literature for this synthesis.
| Parameter | Value | Reference |
| Yield | 85-95% | [1][2] |
| Reaction Time | 4-8 hours | [1][2] |
| Temperature | 20-30 °C | [1] |
| Molar Ratio (Piperidone:Formaldehyde:Cyanide) | 1 : 1.1 : 1.1 | [2] |
Detailed Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
1-Benzyl-4-piperidone
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (or Potassium cyanide)
-
Methanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
A solution of 1-benzyl-4-piperidone (1.0 equivalent) in methanol is added dropwise to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, an aqueous solution of formaldehyde (1.1 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature is kept below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to ~7 using dilute hydrochloric acid.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Figure 2. A schematic workflow of the experimental protocol for the synthesis of this compound.
This comprehensive guide provides the foundational knowledge for the successful synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate for its diverse applications in drug discovery and development.
References
An In-depth Technical Guide on the Synthesis and Theoretical Yield of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile, a derivative of piperidine with significant potential in medicinal chemistry and drug development. The document outlines a detailed experimental protocol for its preparation from N-benzyl-4-piperidone, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of organic synthesis and pharmaceutical sciences.
Introduction
Piperidine and its derivatives are fundamental scaffolds in the design of numerous pharmaceuticals due to their versatile biological activities. The introduction of a cyanohydrin functionality, as in 1-benzyl-4-hydroxy-4-piperidinecarbonitrile, offers a valuable synthetic handle for further molecular elaborations, making it a key intermediate in the synthesis of more complex target molecules. This guide details a reliable synthetic route to this compound and provides the necessary information for its replication and optimization in a laboratory setting.
Physicochemical Data of Reactants and Product
A thorough understanding of the physical and chemical properties of all substances involved in a synthesis is crucial for accurate measurements, safe handling, and achieving the desired reaction outcomes. The table below summarizes the key physicochemical data for the starting material, reagent, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |
| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25[1][2][3][4] | 1.021[5] |
| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.21[6][7][8][9][10] | 0.793[6][8][11][12] |
| 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile | C₁₃H₁₆N₂O | 216.28 | Not available |
Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile
This section provides a detailed, step-by-step procedure for the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile via the cyanohydrin formation from N-benzyl-4-piperidone using trimethylsilyl cyanide.
3.1. Materials and Reagents
-
N-Benzyl-4-piperidone (1.00 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.20 eq)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous solution of sodium bicarbonate (NaHCO₃), saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere, add N-benzyl-4-piperidone (1.00 eq) and dissolve it in anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.20 eq) to the cooled solution dropwise via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue to stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude O-silylated cyanohydrin.
-
To the crude product, add a mild acid in a protic solvent (e.g., HCl in methanol) to hydrolyze the silyl ether, yielding the final product, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.
-
Purify the final product by recrystallization or column chromatography.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the reaction and the identification of the limiting reactant.
4.1. Stoichiometry and Limiting Reactant
The balanced chemical equation for the synthesis is:
C₁₂H₁₅NO + (CH₃)₃SiCN → C₁₆H₂₄N₂OSi (O-silylated intermediate) → C₁₃H₁₆N₂O (after hydrolysis)
For the purpose of this calculation, we will consider a 1:1 molar ratio between N-benzyl-4-piperidone and the final product.
Let's assume the following starting quantities for the reaction:
| Reactant | Mass (g) | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio |
| N-Benzyl-4-piperidone | 10.0 | 189.25[1][2][3][4] | 0.0528 | 1.00 |
| Trimethylsilyl cyanide | 6.31 | 99.21[6][7][8][9][10] | 0.0636 | 1.20 |
In this scenario, N-benzyl-4-piperidone is the limiting reactant as it is present in a lower molar amount relative to the stoichiometry of the reaction.
4.2. Calculation of Theoretical Yield
The theoretical yield of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile is calculated as follows:
-
Moles of limiting reactant (N-Benzyl-4-piperidone): 0.0528 mol
-
Molecular weight of product (1-Benzyl-4-hydroxy-4-piperidinecarbonitrile): 216.28 g/mol
Theoretical Yield (g) = Moles of limiting reactant × Molecular weight of product Theoretical Yield (g) = 0.0528 mol × 216.28 g/mol = 11.42 g
Therefore, the theoretical yield of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile for this reaction scale is 11.42 grams .
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthetic route to 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile. By following the outlined experimental protocol and understanding the principles of theoretical yield calculation, researchers can efficiently prepare this valuable intermediate for further applications in drug discovery and development. The provided data and visualizations are intended to support and streamline the synthetic process in a research and development setting.
References
- 1. N-Benzyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-4-piperidone, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Trimethylsilyl cyanide | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 9. 7677-24-9・Trimethylsilyl Cyanide・208-20642・200-20641・202-20645[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]
- 11. jcchemi.com [jcchemi.com]
- 12. Trimethylsilyl_cyanide [chemeurope.com]
An In-depth Technical Guide on the Solubility of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the behavior of structurally similar compounds and furnishes detailed experimental protocols for researchers to determine precise solubility values.
Predicted Physicochemical Properties
Understanding the basic physicochemical properties of this compound is crucial for predicting its solubility.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₄H₁₈N₂O | N/A |
| Molecular Weight | 230.31 g/mol | N/A |
| Boiling Point | 387.6±32.0 °C | [1] |
| Density | 1.14±0.1 g/cm³ | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile for this compound in common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxymethyl group can participate in hydrogen bonding with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The nitrile and hydroxymethyl groups can engage in dipole-dipole interactions. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The benzyl group provides non-polar character, allowing for some interaction. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable interactions are expected due to the molecule's mixed polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor for the hydroxymethyl group. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following generalized experimental protocol, based on the common shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key workflows for determining the solubility of this compound.
Caption: Workflow for Determining Equilibrium Solubility.
References
Technical Guide on the Safety and Handling of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. A specific Safety Data Sheet (SDS) for this compound was not located during the literature search. The information herein is supplemented with data from structurally similar compounds and should be used as a guide for risk assessment and safe handling procedures. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
Limited quantitative data is available for this compound. The following table summarizes the available predicted data. For context, properties of related compounds are also provided.
| Property | This compound | 1-Benzyl-4-(hydroxymethyl)piperidine | N-Benzyl-4-piperidone |
| CAS Number | 162686-53-5[1] | 67686-01-5 | 3612-20-2 |
| Molecular Formula | C14H18N2O | C13H19NO[2] | C12H15NO |
| Molecular Weight | Not Available | 205.3 g/mol [2] | 189.26 g/mol |
| Boiling Point | 387.6±32.0 °C (Predicted)[1] | 135-138°C (0.2 mmHg)[2] | 133 - 135 °C @ 7 mmHg[3] |
| Density | 1.14±0.1 g/cm3 (Predicted)[1] | 1.056±0.06 g/cm3 (Predicted)[2] | 1.060 g/cm3 [3] |
| pKa | 14.94±0.10 (Predicted)[1] | 14.94±0.10 (Predicted)[2] | Not Available |
| Appearance | White to off-white Solid (Predicted)[1] | Not Available | Light yellow Liquid[3] |
| Storage Temperature | 2-8°C[1] | Sealed in dry, Room Temperature[2] | Keep refrigerated[3] |
Hazard Identification and Toxicological Profile
No specific toxicological data for this compound was found. The hazard profile is inferred from related structures containing the benzylpiperidine and nitrile functionalities.
GHS Hazard Statements (Inferred): Based on related compounds, this chemical may be classified with the following hazards:
-
Harmful if swallowed.
Summary of Toxicological Data for a Related Compound (4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical):
| Metric | Value | Species |
| LD50 (Oral) | 1053 mg/kg | Rat[4] |
Experimental Protocols: Safe Handling Procedures
The following are generalized experimental protocols for handling chemical intermediates like this compound in a laboratory setting. These are based on standard practices for handling potentially hazardous solid chemicals.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash-prone operations.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. Contaminated work clothing should not be allowed out of the workplace.[3][8]
-
Respiratory Protection: Use only under a chemical fume hood.[8] If the substance is dusty or airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]
3.2. General Handling
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[7]
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, weighing paper) to handle the material. Avoid generating dust.
-
Close the container tightly after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted in a well-ventilated area or fume hood.
-
-
Post-Handling:
3.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] The recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
3.4. First-Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[3][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][8]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Visualizations
Experimental Workflow for Handling
Caption: General workflow for handling solid chemical intermediates.
Risk Assessment Logic
Caption: Logical steps for a chemical risk assessment.
References
- 1. This compound | 162686-53-5 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 67686-01-5 Cas No. | 1-Benzyl-4-(hydroxymethyl)piperidine | Apollo [store.apolloscientific.co.uk]
- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Chemical Reactivity of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a versatile trifunctional piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and reactivity data from closely related analogues to predict its chemical behavior. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of piperidine-based compounds for drug discovery and development.
Core Compound Profile
This compound possesses three key functional groups that dictate its chemical reactivity: a tertiary amine within the piperidine ring, a primary hydroxyl group, and a nitrile group at the C4 position. The interplay of these groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 162686-53-5 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O | Predicted |
| Molecular Weight | 230.31 g/mol | Predicted |
| Boiling Point | 387.6±32.0 °C | [1] |
| Density | 1.14±0.1 g/cm³ | [1] |
Synthesis Pathway
Caption: Proposed synthesis of the target molecule.
Experimental Protocol (Hypothetical)
The following is a hypothetical protocol based on analogous Strecker-type reactions:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 eq) and aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Transformations
The presence of the nitrile, hydroxyl, and N-benzyl groups allows for a variety of chemical transformations. The following sections detail the expected reactivity at each functional group, supported by data from analogous compounds.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into amines, aldehydes, or carboxylic acids.
Caption: Reactivity of the nitrile group.
The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Experimental Protocol (General):
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (excess) in THF at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.
-
| Reagent | Product | Yield (Analogous Reactions) |
| LiAlH₄ | Primary Amine | High |
The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
-
Experimental Protocol (Acidic Hydrolysis - General):
-
The nitrile is dissolved in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.
-
The mixture is heated to reflux for several hours.
-
After cooling, the pH is adjusted to the isoelectric point of the resulting amino acid to induce precipitation.
-
The solid is collected by filtration, washed with cold water, and dried.
-
-
Experimental Protocol (Basic Hydrolysis - General):
-
The nitrile is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
After completion, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.
-
The product is isolated by filtration and purified by recrystallization.
-
| Conditions | Product | Yield (Analogous Reactions) |
| Strong Acid (e.g., HCl) | Carboxylic Acid | Moderate to High |
| Strong Base (e.g., NaOH) | Carboxylic Acid | Moderate to High |
Reactions of the Hydroxyl Group
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.
Caption: Reactivity of the hydroxyl group.
Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.
-
Experimental Protocol (Swern Oxidation - General):
-
A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, followed by a solution of the alcohol in DCM.
-
After stirring for a short period, triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated to give the aldehyde.
-
| Reagent | Product | Yield (Analogous Reactions) |
| Pyridinium chlorochromate (PCC) | Aldehyde | Good |
| Swern Oxidation | Aldehyde | High |
Reactions of the N-Benzyl Group
The N-benzyl group is a common protecting group for secondary amines and can be removed by catalytic hydrogenolysis.
Caption: Reactivity of the N-benzyl group.
-
Experimental Protocol (Catalytic Hydrogenolysis - General):
-
The N-benzyl compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the debenzylated product.
-
| Reagent | Product | Yield (Analogous Reactions) |
| Pd/C, H₂ | Debenzylated Piperidine | High |
Spectroscopic Data (Predicted)
While the actual spectroscopic data for this compound is not available, the following are predicted characteristic signals based on the analysis of similar structures.
-
¹H NMR:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).
-
Benzylic methylene protons: ~3.5 ppm (singlet, 2H).
-
Hydroxymethyl protons: ~3.6-3.8 ppm (singlet or doublet, 2H).
-
Piperidine ring protons: A complex series of multiplets between ~1.5-3.0 ppm.
-
Hydroxyl proton: A broad singlet, chemical shift dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons: ~127-138 ppm.
-
Nitrile carbon: ~120 ppm.
-
Benzylic carbon: ~63 ppm.
-
Hydroxymethyl carbon: ~65 ppm.
-
Piperidine ring carbons: ~30-55 ppm.
-
-
IR Spectroscopy:
-
O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹.
-
C≡N stretch (nitrile): Weak to medium intensity peak around 2240 cm⁻¹.
-
C-O stretch (alcohol): ~1050 cm⁻¹.
-
-
Mass Spectrometry:
-
Expected molecular ion peak (M⁺) at m/z = 230.
-
A prominent fragment ion at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).
-
Conclusion
This compound is a synthetically valuable intermediate with multiple reactive sites. The nitrile, hydroxyl, and N-benzyl groups can be selectively transformed using a variety of standard organic reactions. This guide provides a framework for understanding the chemical reactivity of this molecule, enabling its effective use in the design and synthesis of novel piperidine-based compounds for pharmaceutical and chemical research. It is important to note that the provided experimental protocols are generalized, and optimization of reaction conditions will be necessary for specific applications.
References
Technical Guide: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Safety information, based on related chemical structures, is also included to ensure safe handling and use in a laboratory setting. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Properties
This compound is a substituted piperidine derivative featuring a benzyl group at the nitrogen atom, and both a hydroxymethyl and a nitrile group at the C4 position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 162686-53-5 |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
Physicochemical Data (Predicted)
| Property | Value |
| Boiling Point | 387.6 ± 32.0 °C |
| Density | 1.14 ± 0.1 g/cm³ |
Note: The physicochemical data presented above are predicted values and should be confirmed through experimental analysis.
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-Benzyl-4-piperidone (Precursor)
The initial step is the N-benzylation of 4-piperidone. This is a standard procedure in organic synthesis.
Experimental Protocol: N-Benzylation of 4-Piperidone
-
Reagents: 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.
-
Benzyl bromide is added dropwise to the reaction mixture.
-
The mixture is heated and stirred for several hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield 1-benzyl-4-piperidone.
-
Step 2: Synthesis of this compound
The second step involves the addition of a hydroxymethyl and a cyano group to the C4 position of 1-benzyl-4-piperidone. This can be achieved through a reaction analogous to the Strecker synthesis, using a cyanide source and formaldehyde.
Proposed Experimental Protocol: Cyanohydroxymethylation
-
Reagents: 1-benzyl-4-piperidone, potassium cyanide (or another cyanide source), formaldehyde (aqueous solution, e.g., formalin).
-
Procedure:
-
1-benzyl-4-piperidone is dissolved in a suitable solvent.
-
An aqueous solution of potassium cyanide and formaldehyde is added to the solution.
-
The reaction is stirred at room temperature for an extended period.
-
The product is then extracted, and the organic phase is purified, for example, by column chromatography, to isolate this compound.
-
Characterization
Experimental spectroscopic data for this compound is not currently available in surveyed literature. Characterization of the synthesized compound would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence of the benzyl, piperidine, hydroxymethyl, and nitrile functionalities and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Applications
While there is no specific information on the biological activity of this compound, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of benzylpiperidine have been investigated for a range of pharmacological activities, including as acetylcholinesterase inhibitors for potential use in the treatment of Alzheimer's disease. The presence of the nitrile and hydroxymethyl groups offers reactive handles for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and development.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. The following safety precautions are based on the potential hazards of its precursors and related compounds.
| Hazard Category | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Piperidine Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. The introduction of a carbonitrile moiety to this privileged structure has historically led to the discovery of compounds with profound effects on the central nervous system and other biological targets. This technical guide provides a comprehensive overview of the discovery and history of piperidine carbonitrile derivatives, from early synthetic milestones to their evolution as key pharmacophores in modern drug development. This document details seminal synthetic methodologies, presents quantitative structure-activity relationship data, and elucidates the signaling pathways through which these compounds exert their effects.
A Historical Journey: From Serendipity to Rational Design
The story of piperidine carbonitrile derivatives is one of both serendipitous discovery and deliberate chemical exploration. The piperidine nucleus itself has been recognized for its medicinal importance since the late 19th and early 20th centuries, with early research focusing on naturally occurring alkaloids. However, the synthetic introduction of the carbonitrile group unlocked new pharmacological possibilities.
A pivotal moment in the history of these derivatives was the synthesis of pethidine (meperidine) in 1938 by German chemist Otto Eisleb.[1] Initially investigated for its potential anticholinergic properties, its potent analgesic effects were soon discovered by Otto Schaumann.[1] The synthesis of pethidine involves the formation of a key intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile , marking a significant milestone in the application of piperidine carbonitriles in drug discovery.[2] This discovery laid the groundwork for the development of a large family of phenylpiperidine-based opioid analgesics.[1][3]
Another critical chapter in the history of piperidine carbonitriles began with the synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) . First prepared in 1926, its anesthetic properties were not recognized until 1956. The key precursor to PCP is 1-piperidinocyclohexanecarbonitrile . The unique psychoactive properties of PCP, later found to be mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor, opened up new avenues of neuropharmacological research, albeit also leading to its eventual classification as a controlled substance due to its abuse potential.
These early discoveries paved the way for the rational design of a multitude of piperidine carbonitrile derivatives targeting a wide range of biological systems, including enzymes and other receptors. Today, this structural motif is found in compounds developed as atypical antipsychotics, acetylcholinesterase inhibitors, and dipeptidyl peptidase-IV (DPP-IV) inhibitors, highlighting the enduring versatility of this chemical class.[4][5]
Foundational Synthetic Methodologies
The synthesis of the piperidine carbonitrile core has been achieved through several classical and modern organic chemistry reactions. These methods provide access to a diverse range of substitution patterns on the piperidine ring.
The Strecker Synthesis: A Cornerstone for α-Amino Nitriles
A fundamental method for the synthesis of α-aminonitriles, including those with a piperidine moiety, is the Strecker synthesis. This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine (such as piperidine or a precursor), and a cyanide source (e.g., potassium cyanide). The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.
The von Braun Reaction: Ring Opening and Cyanation
The von Braun reaction provides a method for the cleavage of tertiary amines using cyanogen bromide. While not a direct method for the synthesis of the piperidine ring itself, it has been historically significant in the structural elucidation of alkaloids and can be used to introduce a cyano group and an alkyl bromide from a cyclic amine, which can then be used in further synthetic steps. The mechanism involves the formation of a quaternary ammonium salt, followed by nucleophilic attack by the bromide ion.
Catalytic Hydrogenation of Cyanopyridines
The reduction of substituted cyanopyridines is a common and efficient method for the synthesis of the corresponding piperidine carbonitriles. Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is frequently employed. This method allows for the stereoselective synthesis of certain derivatives depending on the catalyst and reaction conditions.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative piperidine carbonitrile derivatives.
Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCP Precursor)
Reaction: Cyclohexanone + Piperidine + Potassium Cyanide → 1-Piperidinocyclohexanecarbonitrile
Procedure:
-
A solution of piperidine hydrochloride is prepared by carefully mixing piperidine with concentrated hydrochloric acid in cold water to achieve a pH of 3-4.
-
Cyclohexanone is added to this solution.
-
A solution of potassium cyanide in water is then added with vigorous stirring.
-
The reaction mixture is stirred at room temperature overnight. A white precipitate typically forms within a few hours.
-
The crystalline product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from 95% ethanol can be performed for further purification.
Synthesis of 4-Cyano-1-methyl-4-phenylpiperidine (Pethidine Intermediate)
Reaction: N,N-bis(2-chloroethyl)methylamine + Phenylacetonitrile → 4-Cyano-1-methyl-4-phenylpiperidine
Procedure:
-
N,N-bis(2-chloroethyl)methylamine is reacted with phenylacetonitrile in the presence of a strong base, such as sodium amide, in an inert solvent.
-
The reaction involves the dialkylation of the α-carbon of phenylacetonitrile with the bis(2-chloroethyl)amine, leading to the formation of the piperidine ring.
-
The resulting 4-cyano-1-methyl-4-phenylpiperidine can be isolated and purified by standard techniques.
Synthesis of 4-Cyanopiperidine Hydrochloride
Reaction: Isonipecotamide + Thionyl Chloride → 4-Cyanopiperidine Hydrochloride
Procedure:
-
Isonipecotamide is suspended in a suitable solvent such as toluene or n-propyl acetate.
-
A formamide catalyst (e.g., dibutylformamide) is added to the suspension.
-
Thionyl chloride is added dropwise to the stirred suspension at a controlled temperature (e.g., 0-20 °C).
-
The reaction mixture is stirred for an extended period (e.g., 18-48 hours) at room temperature.
-
The resulting solid product, 4-cyanopiperidine hydrochloride, is isolated by filtration, washed with the solvent, and dried under vacuum.
Quantitative Data and Structure-Activity Relationships
The pharmacological activity of piperidine carbonitrile derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds across different target classes.
Table 1: NMDA Receptor Antagonists
| Compound | R1 | R2 | IC50 (nM) vs. [3H]MK-801 | Reference |
| Phencyclidine (PCP) | Phenyl | Cyclohexyl | 58 | |
| Tenocyclidine (TCP) | Thienyl | Cyclohexyl | 21 |
Table 2: Opioid Receptor Ligands
| Compound | Receptor | Ki (nM) | Reference |
| Pethidine (Meperidine) | µ-opioid | 400 | |
| 4-Cyano-1-methyl-4-phenylpiperidine | µ-opioid | >10,000 |
Table 3: Acetylcholinesterase (AChE) Inhibitors
| Compound | IC50 (nM) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [6] |
| Donepezil | 5.7 | [7] |
Table 4: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
| Compound | DPP-IV Inhibition (%) at 1x10^5 nmol/L | Reference |
| Cyanopyrrolidine derivative 1j | 26.14 | [8] |
| Cyanopyrrolidine derivative 1k | 34.15 | [8] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of piperidine carbonitrile derivatives are a result of their interaction with various signaling pathways.
NMDA Receptor Antagonism
Phencyclidine and related compounds are non-competitive antagonists of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Certain cyanopyrrolidine and potentially cyanopiperidine derivatives act as inhibitors of DPP-IV, an enzyme involved in glucose homeostasis. By inhibiting DPP-IV, these compounds increase the levels of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile in the Synthesis of Potent Opioid Analgesics
Introduction
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent synthetic opioids, particularly 4-anilidopiperidine analgesics like fentanyl and its analogues.[1][2] The 1-benzylpiperidine scaffold is considered a "privileged structure" as it is a recurring motif in a multitude of bioactive compounds, offering a versatile platform for developing therapeutic agents.[3] The presence of the hydroxymethyl and carbonitrile groups at the 4-position allows for diverse chemical modifications to modulate the pharmacological profile of the final compounds, including their potency, selectivity, and pharmacokinetic properties.[4]
Application in the Synthesis of Fentanyl Analogues
The primary application of this compound is in the multi-step synthesis of potent μ-opioid receptor agonists. These synthetic opioids are crucial in clinical settings for anesthesia and the management of severe pain.[1][5] The synthesis of these analgesics involves the chemical manipulation of the nitrile and hydroxymethyl functionalities to introduce the characteristic N-phenylpropanamido side chain and other essential pharmacophoric elements.[2][6]
A key transformation is the reduction of the nitrile group to a primary amine, which can then be further elaborated. This reduction is a critical step in converting the initial building block into the core structure of 4-anilidopiperidine analgesics.
Mechanism of Action: Mu-Opioid Receptor (MOR) Signaling
Fentanyl and its analogues exert their powerful analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][7] The binding of these ligands to the MOR initiates a signaling cascade that ultimately leads to the inhibition of pain signal transmission.
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o).[8] The activated G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8] The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8] The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[8][9] Together, these actions suppress the transmission of nociceptive signals in the central nervous system, resulting in potent analgesia.[8]
Quantitative Data of a Representative Fentanyl Analogue
The following table summarizes the in vitro and in vivo activity of a potent fentanyl analogue, cis-(+)-N-(3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, which shares the core 4-anilidopiperidine structure that can be derived from this compound precursors.
| Compound | Target | Assay | Activity | Reference |
| cis-(+)-3-Methylfentanyl | μ-opioid receptor | Analgesic activity (mouse) | ED₅₀ = 0.00058 mg/kg | [10] |
Experimental Protocols
Protocol 1: Reduction of this compound to 1-Benzyl-4-(aminomethyl)piperidin-4-ol
This protocol describes the reduction of the nitrile functionality to a primary amine, a key step in the elaboration of the piperidine scaffold for the synthesis of 4-anilidopiperidine analgesics.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., catalytic hydrogenation with Raney Nickel or Rhodium on Carbon)[11][12]
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and dropping funnel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (molar excess, e.g., 2-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the piperidine derivative dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Benzyl-4-(aminomethyl)piperidin-4-ol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: N-Acylation of 4-Anilino-4-(hydroxymethyl)piperidine Derivative
This protocol outlines a general procedure for the acylation of a 4-anilino-4-(hydroxymethyl)piperidine intermediate, a crucial step in the synthesis of fentanyl analogues. This step follows the introduction of the aniline moiety at the 4-position.
Materials:
-
A 1-benzyl-4-(hydroxymethyl)-N-phenylpiperidin-4-amine derivative
-
Propionyl chloride or propionic anhydride
-
A suitable non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 1-benzyl-4-(hydroxymethyl)-N-phenylpiperidin-4-amine derivative (1.0 eq) and the non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude acylated product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-(1-benzyl-4-(hydroxymethyl)piperidin-4-yl)-N-phenylpropanamide derivative.
Visualizations
References
- 1. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Notes: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile as a Versatile Building Block for Spirocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The piperidine ring, a common motif in many pharmaceuticals, when incorporated into a spirocyclic system, can lead to novel compounds with improved pharmacokinetic and pharmacodynamic properties. 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a valuable bifunctional building block, possessing a nucleophilic hydroxyl group and an electrophilic nitrile group in a geminal relationship on a piperidine scaffold. This unique arrangement makes it an ideal starting material for the synthesis of a variety of spiro-heterocycles. These application notes provide detailed protocols for the synthesis of spiro-oxazolines, spiro-lactones, and spiro-hydantoins from this versatile building block.
I. Synthesis of Spiro-oxazolines
The proximate hydroxymethyl and cyano groups in this compound can undergo an intramolecular cyclization to form a spiro-oxazoline ring system. This transformation can be achieved under acidic conditions, which first promotes the hydrolysis of the nitrile to an amide, followed by a cyclodehydration.
Diagram of the Synthetic Pathway
Caption: Synthesis of a spiro-oxazoline from this compound.
Experimental Protocol
-
Hydrolysis of the Nitrile: To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate amide.
-
Cyclization: Upon completion of the hydrolysis step, heat the reaction mixture to 80-100 °C for 4-8 hours to induce cyclization.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxazoline.
Quantitative Data
| Parameter | Value |
| Typical Yield | 65-80% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.40 (m, 5H), 4.20 (s, 2H), 3.50 (s, 2H), 2.50-2.70 (m, 4H), 1.80-2.00 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.2, 138.0, 129.5, 128.8, 127.5, 78.5, 68.0, 63.2, 52.8, 35.5 |
| Mass Spec (ESI+) m/z | Calculated for C₁₅H₂₀N₂O₂: 260.15; Found: 261.16 [M+H]⁺ |
II. Synthesis of Spiro-lactones
Oxidation of the primary alcohol in the starting material to a carboxylic acid, followed by hydrolysis of the nitrile group, can lead to a dicarboxylic acid intermediate that can undergo cyclization to form a spiro-lactone. A more direct route involves the selective hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular esterification.
Diagram of the Synthetic Pathway
Caption: Synthesis of a spiro-lactone via hydrolysis and intramolecular esterification.
Experimental Protocol
-
Nitrile Hydrolysis: To a solution of this compound (1.0 eq) in ethanol/water (1:1), add sodium hydroxide (3.0 eq).
-
Reaction Monitoring: Heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate of the amino acid intermediate may form. If so, filter and dry the solid. If not, concentrate the mixture and extract the product with a suitable organic solvent.
-
Lactonization: Suspend the crude amino acid intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Purification: After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the spiro-lactone.
Quantitative Data
| Parameter | Value |
| Typical Yield | 50-65% (over two steps) |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.35 (m, 5H), 4.35 (s, 2H), 3.45 (s, 2H), 2.40-2.60 (m, 4H), 1.90-2.10 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.1, 138.2, 129.3, 128.6, 127.3, 85.2, 69.5, 63.0, 52.5, 34.8 |
| Mass Spec (ESI+) m/z | Calculated for C₁₅H₁₉NO₂: 245.14; Found: 246.15 [M+H]⁺ |
III. Synthesis of Spiro-hydantoins
The synthesis of spiro-hydantoins can be achieved through a Bucherer-Bergs reaction or a related multi-step sequence. A plausible route involves the conversion of the cyanohydrin to an α-amino nitrile, which can then be reacted with an isocyanate followed by cyclization.
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of a spiro-hydantoin derivative.
Experimental Protocol
-
Conversion to Azide: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. After stirring for 1-2 hours, add sodium azide (2.0 eq) and a phase-transfer catalyst (e.g., TBAB, 0.1 eq) and stir at room temperature for 12-24 hours.
-
Reduction to Amine: The crude azide is then dissolved in methanol and hydrogenated in the presence of 10% Pd/C under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Urea Formation: The resulting α-amino nitrile is dissolved in dichloromethane and treated with phenyl isocyanate (1.1 eq) at 0 °C. The reaction is typically complete within a few hours.
-
Hydantoin Formation: The crude urea intermediate is then dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated to reflux for 4-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield the spiro-hydantoin.
Quantitative Data
| Parameter | Value |
| Typical Yield | 40-55% (over four steps) |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.8 (s, 1H), 8.5 (s, 1H), 7.20-7.50 (m, 10H), 3.55 (s, 2H), 2.60-2.80 (m, 4H), 1.90-2.10 (m, 4H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 176.5, 155.8, 138.5, 134.0, 129.8, 129.0, 128.5, 127.8, 125.5, 62.8, 60.5, 52.0, 35.0 |
| Mass Spec (ESI+) m/z | Calculated for C₂₁H₂₃N₃O₂: 361.18; Found: 362.19 [M+H]⁺ |
Conclusion
This compound serves as a highly effective and versatile starting material for the construction of diverse spirocyclic systems of high interest in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel spiro-oxazolines, spiro-lactones, and spiro-hydantoins. The functional handles present in the final products offer further opportunities for diversification and the development of libraries of drug-like molecules. All procedures should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Derivatives from 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material, 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. This versatile building block possesses two key reactive sites: a hydroxyl group and a nitrile group, allowing for a range of chemical modifications to generate novel compounds for drug discovery and development. The following protocols are representative methods for esterification, etherification, nitrile hydrolysis, and nitrile reduction.
Synthetic Pathways Overview
The primary synthetic transformations for this compound involve reactions at the hydroxyl and nitrile functionalities. The hydroxyl group can undergo esterification or etherification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of Ester Derivatives via Esterification
This protocol describes the esterification of the primary hydroxyl group of this compound using an acyl chloride.
Experimental Workflow:
Application Notes and Protocols for the Synthesis and Evaluation of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of emerging neuroprotective agents. The protocols detailed below are designed to guide researchers in the development and preclinical assessment of novel compounds aimed at mitigating neuronal damage in the context of neurodegenerative diseases.
Introduction to Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can prevent or slow this neuronal cell death. Research has identified several classes of compounds, both natural and synthetic, that exhibit significant neuroprotective effects through various mechanisms of action. These mechanisms often involve the modulation of critical signaling pathways related to oxidative stress, inflammation, and apoptosis.[1][2] This document outlines the synthesis and biological evaluation of promising neuroprotective compounds, providing detailed protocols for their preparation and assessment.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds are attributed to their ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for the rational design and development of novel neuroprotective agents.
Several key pathways have been identified as critical targets for neuroprotection[3][4]:
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[5]
-
CREB-BDNF Pathway: The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathway is crucial for neuronal survival, growth, and synaptic plasticity.[4] Upregulation of this pathway can protect neurons from various insults.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Activation of Akt, a key component of this pathway, can inhibit apoptosis and promote neuronal survival.[6]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. While its role is complex, inhibition of pro-inflammatory NF-κB signaling can be neuroprotective.[3]
Below is a diagram illustrating the interplay of these key neuroprotective signaling pathways.
Caption: Key signaling pathways in neuroprotection.
Synthesis of Novel Neuroprotective Agents
The following sections provide protocols for the synthesis of several classes of promising neuroprotective compounds.
Synthesis of Genipin Derivatives
Genipin, a natural compound, has shown neuroprotective properties, but its instability has limited its therapeutic potential.[5] Synthesis of more stable and active derivatives is a key area of research.
Protocol for the Synthesis of Genipin Derivative 3e [5]
This protocol describes the synthesis of a neuroprotective genipin derivative, designated as 3e in the cited literature.
Materials:
-
Genipin
-
Appropriate amine starting material
-
Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) as a base
-
Reagents for acylation (e.g., acyl chloride or anhydride)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve genipin and the appropriate amine in DCM.
-
Base Addition: Add TEA to the reaction mixture to act as a base.
-
Acylation: Slowly add the acylating agent to the mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure genipin derivative 3e.
-
Characterization: Confirm the structure of the final product using NMR (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.
Note: The specific amine and acylating agent required for the synthesis of derivative 3e are detailed in the supplementary information of the cited reference. Researchers should consult the original publication for these specific details.
Synthesis of N-Pyrrolyl Hydrazide-Hydrazones
N-pyrrolyl hydrazide-hydrazones are a class of synthetic compounds that have demonstrated significant antioxidant and neuroprotective activities.[7][8]
Protocol for the Synthesis of N-Pyrrolyl Hydrazide-Hydrazones [9]
This protocol outlines a general microwave-assisted synthesis for this class of compounds.
Materials:
-
N-pyrrolyl hydrazide
-
Appropriate aromatic or heteroaromatic aldehyde
-
Ethanol as solvent
-
Glacial acetic acid as a catalyst
-
Microwave reactor
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, combine the N-pyrrolyl hydrazide and the aldehyde in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically a few minutes).
-
Product Isolation: After cooling, the product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure N-pyrrolyl hydrazide-hydrazone.
-
Characterization: Characterize the final compound by melting point, IR, NMR, and mass spectrometry.
Synthesis of Xyloketal Derivatives
Xyloketals are natural products from marine fungi that have shown neuroprotective effects.[10] Synthetic derivatives are being explored to improve their activity and drug-like properties.
General Procedure for Synthesizing Xyloketal Derivatives [10]
This protocol provides a general method for the synthesis of xyloketal analogs.
Materials:
-
Phloroglucinol or its derivatives
-
Appropriate pyran-derived alcohol
-
Anhydrous ether as solvent
-
Lithium aluminum hydride (LiAlH) or other suitable reducing agent
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
Procedure:
-
Reduction: In a flame-dried flask under an inert atmosphere, prepare a solution of the pyran-derived starting material in anhydrous ether and cool to 0 °C. Slowly add a solution of LiAlH in ether. Allow the reaction to proceed until the starting material is consumed.
-
Condensation: In a separate flask, dissolve the phloroglucinol derivative in anhydrous ether. Add the previously prepared alcohol solution and a Lewis acid catalyst.
-
Reaction and Workup: Stir the reaction mixture at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography to isolate the desired xyloketal derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques.
Note: The synthesis of complex natural products and their derivatives often requires multi-step sequences and careful optimization of reaction conditions.
Synthesis of 1,4-Benzoxazine Derivatives
1,4-Benzoxazine derivatives are a class of synthetic heterocyclic compounds, some of which have been identified as potent neuroprotective agents.[11]
General Protocol for the Synthesis of 1,4-Benzoxazine Derivatives [2]
This protocol describes a common method for the synthesis of this class of compounds.
Materials:
-
Substituted 2H-1,4-benzoxazin-3(4H)-one
-
Appropriate aldehyde
-
Acetic anhydride
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: Combine the 2H-1,4-benzoxazin-3(4H)-one and the aldehyde in a flask.
-
Reagent Addition: Add acetic anhydride and TEA to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Isolation: After cooling, the product may crystallize. Collect the solid by filtration. Alternatively, perform an aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Analyze the final product using spectroscopic methods to confirm its structure.
Experimental Protocols for Evaluating Neuroprotective Activity
A variety of in vitro and in vivo assays are used to assess the neuroprotective potential of newly synthesized compounds.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Protocol for MTT Assay in HT22 Cells [14]
Materials:
-
HT22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound
-
Glutamate (for inducing toxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add glutamate to the wells (final concentration, e.g., 5 mM) to induce oxidative stress and cell death. Include control wells with untreated cells and cells treated with glutamate alone.
-
Incubation: Incubate the plate for 12-24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
2. Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method to quantify intracellular ROS levels.[15][16]
Protocol for ROS Detection using DCFH-DA [15]
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with the test compound and the neurotoxic agent as described for the MTT assay.
-
DCFH-DA Loading: Wash the cells with PBS or HBSS. Load the cells with DCFH-DA solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS or HBSS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.
3. Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, to elucidate the mechanism of action of the neuroprotective compound.[17]
Protocol for Western Blotting of Nrf2 and HO-1 [17][18]
Materials:
-
Treated and untreated neuronal cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Models
1. MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used animal model to study Parkinson's disease and to evaluate the efficacy of potential neuroprotective drugs.[3][19]
Protocol for MPTP-Induced Parkinson's Disease in Mice [3][4]
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
Test compound
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, microscope)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle to the mice for a specified period before and/or during MPTP treatment.
-
MPTP Administration: Induce parkinsonism by administering MPTP (e.g., intraperitoneal injections). A common regimen is multiple injections over one or several days.
-
Behavioral Testing: Perform behavioral tests to assess motor function at different time points after MPTP administration.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the brains.
-
Histological and Biochemical Analysis: Process the brain tissue for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and for biochemical analysis of dopamine levels in the striatum.
2. Morris Water Maze for Cognitive Assessment
The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents.[20][21]
Protocol for the Morris Water Maze Test [20][22]
Materials:
-
Circular water tank
-
Submerged platform
-
Video tracking system
-
Rodents (mice or rats)
Procedure:
-
Acquisition Phase: For several consecutive days, train the animals to find the hidden platform from different starting positions. Record the time taken (latency) and the path length to reach the platform.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.
Data Presentation
Quantitative data from the experimental assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective Effects of Compound X
| Assay | Outcome Measure | Control | Glutamate (5 mM) | Glutamate + Compound X (1 µM) | Glutamate + Compound X (10 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 5 | 45 ± 4 | 65 ± 5 | 85 ± 6** |
| DCFH-DA Assay | ROS Level (% of Control) | 100 ± 8 | 250 ± 20 | 180 ± 15 | 120 ± 10 |
| Western Blot | HO-1 Expression (Fold Change) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3* | 4.0 ± 0.4 |
*p < 0.05, **p < 0.01 compared to Glutamate group.
Table 2: In Vivo Efficacy of Compound Y in MPTP Mouse Model
| Parameter | Vehicle | MPTP | MPTP + Compound Y (10 mg/kg) |
| Rotarod Latency (s) | 180 ± 15 | 60 ± 10 | 120 ± 12 |
| TH+ Neurons in SNc | 8000 ± 500 | 3500 ± 400 | 6000 ± 450 |
| Striatal Dopamine (ng/mg tissue) | 15 ± 1.2 | 5 ± 0.8 | 10 ± 1.0** |
**p < 0.01 compared to MPTP group.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel neuroprotective agent.
Caption: Experimental workflow for neuroprotective agent development.
References
- 1. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ccna-ccnv.ca [ccna-ccnv.ca]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
Application Note: The Role of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one as a Key Intermediate in Carbapenem Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the critical role of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, commonly referred to as 4-AA, as a pivotal intermediate in the synthesis of carbapenem antibiotics, such as Meropenem and Ertapenem.[1][2] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The stereochemically complex 4-AA core provides the essential structural framework for these potent drugs. This note provides an overview of the synthetic pathway, detailed experimental protocols for its formation and subsequent elaboration, and quantitative data to guide researchers in the field.
Synthetic Pathway Overview
The synthesis of carbapenem antibiotics is a multi-step process where the construction of the bicyclic core is a key challenge. The 4-AA intermediate serves as a versatile building block, containing the correct stereochemistry at multiple centers, which is crucial for the biological activity of the final drug molecule.
The general pathway involves the synthesis of the 4-AA intermediate, followed by its coupling with a side-chain thiol and subsequent cyclization and deprotection steps to yield the final carbapenem product. The diagram below illustrates a generalized synthetic workflow for the production of Meropenem, highlighting the central position of the 4-AA intermediate.
Caption: Synthetic workflow for Meropenem highlighting the 4-AA intermediate.
Experimental Protocols
The following protocols are generalized procedures based on common methods cited in the literature. Researchers should adapt these protocols based on their specific starting materials and equipment.
Protocol 1: Synthesis of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA)
This procedure outlines a common route involving the cyclization of a derivative of L-Threonine.
-
Protection of L-Threonine: The amino and carboxyl groups of L-Threonine are protected using standard protecting group chemistry. The hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.
-
Amide Formation: The protected threonine is converted to an amide derivative suitable for cyclization.
-
β-Lactam Ring Formation: The crucial four-membered β-lactam ring is formed via an intramolecular nucleophilic substitution (e.g., a Mitsunobu reaction or similar cyclization method). This step establishes the core azetidinone structure.
-
Acetoxylation: The C-4 position of the azetidinone ring is acetoxylated. A common method involves the oxidation of a precursor, such as (3R, 4R)-3-[(1'R)-tert-butyl dimethyl silica ethyl]-2-azetidinone, using a catalyst like RuCl₃ with an oxidizing agent.[2]
Protocol 2: Synthesis of Protected Meropenem from 4-AA
This protocol describes the coupling of the 4-AA intermediate with the Meropenem side chain.
-
Preparation of the Side Chain: The (2S,4S)-2-(dimethylaminocarbonyl)-4-mercaptopyrrolidine side chain is prepared and appropriately protected, typically with a p-nitrobenzyloxycarbonyl (PNZ) group.
-
Coupling Reaction: The 4-AA intermediate is reacted with the protected thiol side chain in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile or DMF.[3] This reaction forms the diprotected Meropenem precursor.
-
Workup and Isolation: The reaction mixture is worked up using an appropriate extraction procedure to isolate the diprotected Meropenem.
Protocol 3: Deprotection to Yield Meropenem
The final step involves the removal of protecting groups to yield the active pharmaceutical ingredient (API).
-
Hydrogenolysis: The diprotected Meropenem is dissolved in a solvent mixture, often containing tetrahydrofuran (THF) and water.[3]
-
Catalytic Reaction: The solution is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[3][4] This step simultaneously removes the p-nitrobenzyl (pNB) and PNZ protecting groups.
-
Purification: The final product, Meropenem, is purified. Industrial processes often aim to avoid chromatographic purification, relying on crystallization or other methods to achieve the required high purity standards.[3]
Data Presentation
The efficiency of the synthetic steps is crucial for the overall viability of the process. The table below summarizes typical quantitative data for the key transformations.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield (%) | Purity (%) (Method) | Reference |
| Synthesis of 4-AA | (3R, 4R)-3-[(1'R)-tert-butyl dimethyl silica ethyl]-2-azetidinone | RuCl₃, Peracetic acid | Acetone | 76 - 80 | >99 (HPLC) | [2] |
| Coupling to form Diprotected Meropenem | 4-AA Intermediate, Protected Thiol Side-Chain | DIPEA | Acetonitrile / DMF | ~92 | Solid Isolate | [3] |
| Deprotection to Meropenem | Diprotected Meropenem | 10% Pd/C, H₂ | THF / Water | 90 (for two steps) | High | [3][4] |
Logical Relationship Diagram
The following diagram illustrates the logical dependencies and critical considerations in the carbapenem synthesis process starting from the key 4-AA intermediate.
Caption: Logical flow from the 4-AA intermediate to the final purified API.
Conclusion
The (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA) intermediate is indispensable in the modern synthesis of carbapenem antibiotics.[2] Its pre-defined stereochemistry simplifies the construction of these complex molecules, enabling efficient and scalable production routes. The protocols and data presented herein provide a foundational understanding for researchers engaged in the synthesis and development of novel β-lactam antibiotics, underscoring the importance of robust intermediate synthesis in achieving high overall yields and purity of the final active pharmaceutical ingredient.
References
Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile as a versatile starting material in the synthesis of potent acetylcholinesterase (AChE) inhibitors. The methodologies outlined are based on established chemical transformations and provide a framework for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help improve cognitive function. The N-benzylpiperidine moiety is a well-established scaffold in the design of potent and selective AChE inhibitors, most notably in the structure of Donepezil. This compound offers two key functional groups, a primary alcohol and a nitrile, which can be strategically manipulated to introduce various pharmacophores and optimize binding to the active site of the AChE enzyme.
This document details a synthetic workflow to convert this compound into key intermediates, such as the corresponding aldehyde and carboxylic acid, which are precursors to a range of AChE inhibitors.
Synthetic Strategy Overview
The overall synthetic strategy involves the selective transformation of the hydroxymethyl and carbonitrile functionalities of the starting material to generate key intermediates for the synthesis of diverse N-benzylpiperidine-based AChE inhibitors.
Application Notes and Protocols for the Reduction of Nitrile Groups to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of nitrile functional groups to primary amines, a critical transformation in organic synthesis and drug development. The protocols cover a range of common and robust methods, including catalytic hydrogenation and chemical reduction using metal hydrides. Quantitative data is summarized for easy comparison, and a general experimental workflow is provided.
General Experimental Workflow
The reduction of a nitrile to a primary amine generally follows the steps outlined below. Specific conditions, reagents, and work-up procedures will vary depending on the chosen method.
Caption: General workflow for the reduction of a nitrile to a primary amine.
I. Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, efficient, and often more environmentally benign method for nitrile reduction. This approach typically involves the use of a metal catalyst and a hydrogen source.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile catalyst for the hydrogenation of nitriles. The addition of an acid can help to prevent the formation of secondary and tertiary amine byproducts by protonating the newly formed primary amine.[1][2]
Materials:
-
Nitrile substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (optional)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitrile substrate in the chosen alcohol solvent.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle under a blanket of inert gas.
-
If used, add the acid to the reaction mixture.
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to 80°C) until hydrogen uptake ceases or reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent used in the reaction. Caution: Do not allow the catalyst to dry on the filter paper.
-
If an acid was used, the product will be in the form of its salt. To obtain the free amine, concentrate the filtrate under reduced pressure and then neutralize with a base (e.g., NaOH solution) and extract with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation, crystallization, or column chromatography as required.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[3] The addition of ammonia or a base is often employed to suppress the formation of secondary amines.[4]
Materials:
-
Nitrile substrate
-
Raney® Nickel (supplied as a slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia solution (optional)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation autoclave, add the nitrile substrate and the solvent.
-
If using, add the ammonia solution to the mixture.
-
Carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid.
-
Seal the autoclave, purge with an inert gas, and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically 50-100 atm).
-
Heat the reaction to the desired temperature (typically 50-120°C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent at all times.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude amine can be purified by distillation, crystallization, or column chromatography.
Protocol 3: Catalytic Hydrogenation using Rhodium on Alumina
Rhodium on alumina is a highly effective catalyst for the hydrogenation of nitriles, often providing high yields of primary amines under relatively mild conditions.[3][5]
Materials:
-
Nitrile substrate
-
5% Rhodium on Alumina
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Basic substance (e.g., aqueous sodium hydroxide) (optional)
Procedure:
-
In a hydrogenation reactor, combine the nitrile substrate, solvent, and the rhodium on alumina catalyst.
-
If a two-phase system is desired to improve selectivity, add an aqueous solution of a base.[5]
-
Seal the reactor, purge with an inert gas, and then with hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 15 to 200 psig).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with efficient stirring.[5]
-
Maintain the hydrogen pressure and temperature until the reaction is complete, as determined by monitoring hydrogen uptake or by analytical methods.
-
After cooling to room temperature, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
If a two-phase system was used, separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting primary amine as necessary.
II. Chemical Reduction
Chemical reduction methods utilize stoichiometric amounts of reducing agents, typically metal hydrides. These methods are often rapid and do not require high-pressure equipment.
Protocol 4: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to the corresponding primary amines.[6]
Materials:
-
Nitrile substrate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LAH in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the nitrile substrate in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or reflux for a specified time until the reaction is complete (monitor by TLC or other suitable methods).
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly quench the excess LAH by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LAH in grams used).
-
-
Stir the resulting granular precipitate at room temperature for at least 30 minutes.
-
Filter the precipitate and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation, crystallization, or column chromatography.
Protocol 5: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)
Borane complexes are milder reducing agents than LAH and can offer better chemoselectivity for the reduction of nitriles in the presence of other reducible functional groups.[4]
Materials:
-
Nitrile substrate
-
Borane tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nitrile substrate in anhydrous THF.
-
Add the BH₃·THF solution dropwise to the nitrile solution at room temperature or 0°C.
-
After the addition, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol or water until gas evolution ceases.
-
Acidify the mixture with an aqueous HCl solution to hydrolyze the intermediate borane-amine complex. Stir for 30-60 minutes.
-
Basify the aqueous solution with an aqueous NaOH solution to liberate the free amine.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude amine as required.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the reduction of various nitrile substrates using the protocols described above. Yields are for the isolated product unless otherwise noted.
Table 1: Catalytic Hydrogenation of Nitriles
| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Benzonitrile | 10% Pd/C | MeOH/HCl | RT | 1 | 2 | 97 | [1] |
| 3,4-Dimethoxyphenylacetonitrile | 10% Pd/C | MeOH/HCl | RT | 1 | 2 | 97 | [1] |
| Phenylacetonitrile | Raney Ni/KBH₄ | EtOH | RT | N/A | 0.75 | 92 | [3] |
| Benzonitrile | Raney Ni/KBH₄ | EtOH | 50 | N/A | 0.75 | 85 | [3] |
| Adiponitrile | 5% Rh/Al₂O₃ | Cyclohexane/H₂O/NaOH | 80 | ~5.4 | 3 | >95 (Conv.) | [5] |
| Benzonitrile | 5% Rh/C | Toluene/H₂O/NaOH | 80 | ~5.4 | 2 | >99 (Conv.) | [5] |
Table 2: Chemical Reduction of Nitriles
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | LiAlH₄ | Ether | Reflux | 1 | 89-92 | [6] |
| Caprylonitrile | LiAlH₄ | Ether | Reflux | 0.5 | 89-92 | [6] |
| 2,4-Dichlorobenzonitrile | BH₂N(iPr)₂/LiBH₄ | THF | 25 | 5 | 99 | |
| 4-Methoxybenzonitrile | BH₂N(iPr)₂/LiBH₄ | THF | Reflux | N/A | 80 | |
| Benzyl cyanide | BH₂N(iPr)₂/LiBH₄ | THF | N/A | N/A | 83 | |
| 2-Hexynenitrile | BH₂N(iPr)₂/LiBH₄ | THF | N/A | N/A | 80 |
Disclaimer: The provided protocols and data are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling hazardous materials and conducting chemical reactions.
References
- 1. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [erowid.org]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note: Debenzylation of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Abstract
This application note provides a detailed protocol for the debenzylation of 1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile to yield 4-(hydroxymethyl)piperidine-4-carbonitrile. The primary method detailed is catalytic transfer hydrogenation, a widely used, efficient, and scalable method for the removal of N-benzyl protecting groups. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
The N-benzyl group is a common protecting group for secondary amines due to its stability and ease of installation. Its removal, or debenzylation, is a critical step in many synthetic pathways. Catalytic transfer hydrogenation offers a milder and often more practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor in the presence of a palladium catalyst. This method is generally high-yielding and avoids the need for specialized high-pressure equipment. This document outlines a standard protocol for the debenzylation of this compound using palladium on carbon (Pd/C) and ammonium formate as the hydrogen donor.
Reaction Principle
The debenzylation of this compound via catalytic transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule (ammonium formate) to the substrate, mediated by a palladium catalyst. The N-benzyl bond is hydrogenolyzed, cleaving the benzyl group and leaving the free secondary amine. The benzyl group is converted to toluene.
Experimental Protocol
3.1 Materials and Reagents
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite™
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
3.2 Procedure
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol (10-20 mL per gram of substrate) to dissolve the starting material.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material).
-
To this stirred suspension, add ammonium formate (3-5 eq) in a single portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
The following table summarizes typical results for the debenzylation of N-benzyl piperidines using catalytic transfer hydrogenation, providing an expected range for the debenzylation of this compound.
| Substrate | Catalyst Loading (mol%) | Hydrogen Donor (eq) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-Benzylpiperidine | 10% Pd/C (w/w) | Ammonium Formate (5) | Methanol | 2 | >95 | >98 | [1][2] |
| N-Benzyl-4-piperidone | 10% Pd/C (w/w) | Ammonium Formate (4) | Methanol | 3 | 92 | >97 | General Literature |
| Ethyl 1-benzylpiperidine-4-carboxylate | 10% Pd/C (w/w) | Ammonium Formate (5) | Ethanol | 4 | 90 | >95 | General Literature |
| This compound (Expected) | 10% Pd/C (w/w) | Ammonium Formate (3-5) | Methanol | 2-6 | 85-95 | >95 | - |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the debenzylation protocol.
Caption: Experimental workflow for the debenzylation of this compound.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction generates toluene as a byproduct, which is flammable and has associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of ammonium formate or the catalyst loading. Ensure the methanol is anhydrous, as water can sometimes hinder the reaction.
-
Catalyst Poisoning: If the catalyst appears inactive, it may be poisoned. Ensure the starting material is pure. A different batch of catalyst may be required. The addition of a small amount of acetic acid can sometimes help, but this will necessitate a more rigorous basic wash during workup to neutralize the acid and free the amine product.
-
Low Yield: Low yields may result from product loss during workup and extraction. Ensure thorough extraction and washing steps.
Conclusion
The catalytic transfer hydrogenation protocol described herein provides an effective and reliable method for the debenzylation of this compound. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The use of ammonium formate as a hydrogen donor makes this a convenient and accessible method for a broad range of applications in chemical and pharmaceutical research.
References
Application Notes and Protocols for Analgesic Drug Development Using 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably exemplified by the fentanyl and meperidine classes of opioids. The compound 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile represents a valuable starting material for the synthesis of novel analgesic candidates. Its structural features, including the protected piperidine nitrogen, the quaternary carbon center, and the reactive hydroxymethyl and carbonitrile functionalities, offer multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities with improved analgesic profiles.
These application notes provide a comprehensive overview of the potential of this compound as a scaffold for analgesic drug development, with a focus on its likely mechanism of action via opioid receptors. The following sections detail hypothetical biological data, key signaling pathways, and detailed experimental protocols for the evaluation of derivatives of this compound.
Data Presentation: Hypothetical Biological Activity of Derivatives
Table 1: In Vitro Opioid Receptor Binding Affinity (Ki, nM)
| Compound ID | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Series A-1 | 15.2 | 250.8 | 890.1 |
| Series A-2 | 8.7 | 180.4 | 750.3 |
| Series B-1 | 2.1 | 50.6 | 320.5 |
| Series B-2 | 1.5 | 35.2 | 280.9 |
| Series C-1 | 110.3 | 85.1 | 15.4 |
| Morphine | 1.2 | 25.6 | 230.7 |
Table 2: In Vitro Functional Activity (EC50, nM) in a G-Protein Activation Assay
| Compound ID | MOR Agonism | DOR Agonism | KOR Agonism |
| Series A-1 | 35.8 | >1000 | >1000 |
| Series A-2 | 20.1 | >1000 | >1000 |
| Series B-1 | 5.4 | 120.3 | 800.1 |
| Series B-2 | 3.2 | 98.7 | 750.6 |
| Series C-1 | 250.1 | 180.5 | 45.3 |
| DAMGO (MOR agonist) | 2.8 | - | - |
Table 3: In Vivo Analgesic Efficacy in the Mouse Hot Plate Test
| Compound ID | Dose (mg/kg, i.p.) | Maximum Possible Effect (%) | Duration of Action (min) |
| Series B-1 | 1 | 65 | 60 |
| Series B-2 | 1 | 80 | 90 |
| Morphine | 10 | 100 | 120 |
Signaling Pathways
Derivatives of this compound are anticipated to exert their analgesic effects primarily through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). The binding of an agonist to the MOR initiates a cascade of intracellular events leading to the modulation of neuronal excitability and a reduction in the transmission of pain signals.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow
The development of novel analgesics from this compound follows a structured workflow, from initial chemical synthesis to preclinical evaluation.
Caption: Analgesic Drug Development Workflow.
Experimental Protocols
Protocol 1: In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for µ (MOR), δ (DOR), and κ (KOR) opioid receptors.
Materials:
-
Cell membranes expressing human recombinant MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
96-well plates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration equal to its Kd.
-
50 µL of the test compound at various concentrations.
-
50 µL of the cell membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Hot Plate Analgesia Test
Objective: To assess the central analgesic activity of test compounds in mice.
Materials:
-
Male ICR mice (20-25 g).
-
Hot plate apparatus maintained at 55 ± 0.5°C.
-
Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Positive control: Morphine (10 mg/kg).
-
Vehicle control.
-
Stopwatch.
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer the test compound, morphine, or vehicle intraperitoneally (i.p.).
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the response latency.
-
Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 3: In Vivo Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of test compounds in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Tail-flick apparatus with a radiant heat source.
-
Test compounds dissolved in a suitable vehicle.
-
Positive control: Morphine (5 mg/kg).
-
Vehicle control.
-
Stopwatch or automated timer.
Procedure:
-
Gently restrain the rat, with its tail positioned over the radiant heat source of the tail-flick apparatus.
-
Determine the baseline tail-flick latency by applying the heat stimulus and measuring the time it takes for the rat to flick its tail away from the heat. A cut-off time of 10-12 seconds is typically used.
-
Administer the test compound, morphine, or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Measure the tail-flick latency at predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the %MPE as described in the hot plate test protocol.
Conclusion
This compound serves as a promising and versatile scaffold for the development of novel analgesic drugs, likely targeting opioid receptors. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities derived from this starting material. Through systematic chemical modification and rigorous pharmacological testing, it is possible to identify lead compounds with potent analgesic activity and potentially improved side-effect profiles, contributing to the development of next-generation pain therapeutics.
Application Notes and Protocols for the Development of 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application and development of antagonists for the 5-hydroxytryptamine-4 (5-HT4) receptor. It includes detailed experimental protocols for key assays, a summary of quantitative data for prominent antagonists, and visual representations of critical pathways and workflows to support research and development in this area.
Introduction
The 5-HT4 receptor, a Gs-protein coupled receptor, is a significant target in drug discovery due to its role in various physiological processes, particularly in the gastrointestinal (GI) tract, but also in the central nervous system (CNS) and the cardiovascular system.[1] While agonists of this receptor have been developed for conditions like constipation-predominant irritable bowel syndrome (IBS-C), antagonists are being investigated for their therapeutic potential in diarrhea-predominant IBS (IBS-D), arrhythmias, and other disorders.[1][2] 5-HT4 receptor antagonists work by competitively binding to the receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, serotonin (5-HT).[3] This action can modulate GI motility and visceral sensitivity.[2][4]
Quantitative Data for Key 5-HT4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (pA2/pKB) of several well-characterized 5-HT4 receptor antagonists. This data is essential for selecting appropriate tool compounds for research and for benchmarking novel chemical entities.
| Compound | Receptor Source | Assay Type | Quantitative Value | Unit | Reference |
| GR 113808 | Guinea Pig Striatum | Radioligand Binding ([³H]-GR113808) | Kd = 0.20 | nM | [5][6] |
| Human Atrium | Functional Assay (Inotropy) | pKB = 8.8 | - | [7] | |
| Guinea Pig Colon | Functional Assay (Contraction) | pA2 ≈ 9.2-9.7 | - | [8] | |
| Human 5-HT4 Receptor | Radioligand Binding | Ki = 1.2 | nM | [9] | |
| SB 204070 | Guinea Pig Distal Colon | Functional Assay (Contraction) | pA2 ≈ 10.8 | - | [10] |
| Various Receptors | Radioligand Binding | >5000-fold selectivity for 5-HT4 | - | [3][10] | |
| Piboserod (SB 207266) | Human 5-HT4 Receptor | Radioligand Binding | Ki ≈ 0.1 | nM | [11] |
| Human Detrusor Muscle | Functional Assay (Contraction) | KB = 0.56 | nM | [12] | |
| SB 207266-A | Human (in vivo) | Small Bowel Transit | Significant increase vs. placebo | - | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the context of drug development.
References
- 1. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irritable bowel syndrome: new agents targeting serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT4 receptor antagonism in irritable bowel syndrome: effect of SB-207266-A on rectal sensitivity and small bowel transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of human atrial 5-HT4 receptors by GR 113808 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds. This document outlines a detailed two-step protocol for the laboratory-scale synthesis of this target molecule, starting from the commercially available 1-benzyl-4-piperidone. The synthetic strategy involves a Horner-Wadsworth-Emmons olefination to introduce the cyanomethylene group, followed by a hydroboration-oxidation to afford the desired hydroxymethyl functionality with anti-Markovnikov regioselectivity.
Overall Reaction Scheme
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks, magnetic stirrer, stirring bars, nitrogen/argon inlet, dropping funnel, ice bath, heating mantle.
-
Standard laboratory glassware for extraction and purification.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Silica gel for column chromatography.
-
Reagents: 1-Benzyl-4-piperidone, Diethyl (cyanomethyl)phosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Borane-THF complex (1 M solution in THF), Sodium hydroxide (NaOH), Hydrogen peroxide (30% solution), Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Borane-THF complex is flammable and corrosive. Handle with care.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
Step 1: Synthesis of 1-Benzyl-4-(cyanomethylene)piperidine (Intermediate A)
This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to convert the ketone into an α,β-unsaturated nitrile.[1][2]
Procedure:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 g, 30.0 mmol, 1.2 eq., 60% dispersion in mineral oil).
-
Washing NaH: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under a stream of nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Solvent Addition: Add 80 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Phosphonate Addition: In a separate flame-dried flask, dissolve diethyl (cyanomethyl)phosphonate (4.8 mL, 30.0 mmol, 1.2 eq.) in 20 mL of anhydrous THF.[3] Add this solution dropwise to the stirred NaH suspension at 0 °C over 20 minutes.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Ketone Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Dissolve 1-benzyl-4-piperidone (4.73 g, 25.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield 1-benzyl-4-(cyanomethylene)piperidine as a pale yellow oil or solid.
Step 2: Synthesis of this compound (Final Product)
This step involves the hydroboration-oxidation of the alkene intermediate to form the primary alcohol. The reaction proceeds with anti-Markovnikov regioselectivity.[4][5][6]
Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the intermediate 1-benzyl-4-(cyanomethylene)piperidine (4.24 g, 20.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-THF complex (1.0 M solution in THF, 22 mL, 22.0 mmol, 1.1 eq.) dropwise via syringe over 20 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 20 mL of 3 M aqueous sodium hydroxide (NaOH) solution.
-
Peroxide Addition: Following the NaOH addition, add 30% aqueous hydrogen peroxide (H₂O₂) (10 mL) dropwise, ensuring the internal temperature does not rise above 20 °C. The addition can be exothermic.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford this compound as a white solid or viscous oil.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis.
| Compound | Step | Role | MW ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. | Theoretical Yield (g) |
| 1-Benzyl-4-piperidone | 1 | Starting Material | 189.26 | 4.73 g | 25.0 | 1.0 | - |
| Diethyl (cyanomethyl)phosphonate | 1 | Reagent | 177.12 | 4.8 mL (5.31 g) | 30.0 | 1.2 | - |
| Sodium Hydride (60%) | 1 | Base | 40.00 | 1.2 g | 30.0 | 1.2 | - |
| 1-Benzyl-4-(cyanomethylene)piperidine | 1 | Product | 212.29 | - | - | - | 5.31 |
| 1-Benzyl-4-(cyanomethylene)piperidine | 2 | Starting Material | 212.29 | 4.24 g | 20.0 | 1.0 | - |
| Borane-THF Complex (1M) | 2 | Reagent | - | 22 mL | 22.0 | 1.1 | - |
| This compound | 2 | Final Product | 230.30 | - | - | - | 4.61 |
Visualization
Caption: Workflow for the two-step synthesis of the target compound.
References
Application Notes and Protocols for the Preparation of Potent AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used in the synthesis and evaluation of potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The protocols outlined below are intended to guide researchers in the development and characterization of novel compounds targeting the AMPA receptor for therapeutic applications in various neurological disorders.
Introduction to AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Their overactivation is implicated in a range of neurological conditions, including epilepsy, cerebral ischemia, and neurodegenerative diseases, making them a critical target for drug development.[2][3][4] AMPA receptor antagonists can be broadly classified into two main categories: competitive antagonists, which bind to the glutamate binding site, and non-competitive antagonists, which bind to an allosteric site to inhibit receptor function.[3] The quinoxaline-2,3-dione scaffold has been a foundational template for the development of numerous competitive AMPA receptor antagonists.[3]
Key Experimental Protocols
Synthesis of Quinoxaline-2,3-dione based AMPA Receptor Antagonists
This protocol describes a general method for the synthesis of quinoxaline-2,3-dione derivatives, a common scaffold for competitive AMPA receptor antagonists.
Materials:
-
Substituted 1,2-phenylenediamines
-
Phenacyl bromide
-
Pyridine
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the substituted 1,2-phenylenediamine and phenacyl bromide in THF.[5]
-
Add pyridine to the mixture as a catalyst.[5]
-
Allow the reaction to proceed at room temperature for approximately 2 hours, or until completion as monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired quinoxaline derivative.
-
For the synthesis of quinoxaline-2,3-diones, further chemical modifications, such as oxidation of the quinoxaline ring, are typically required. Specific protocols for these subsequent steps can be found in the medicinal chemistry literature.[3][6]
In Vitro Evaluation of AMPA Receptor Antagonism
This assay is used to determine the binding affinity (Ki) of a test compound to the AMPA receptor.
Materials:
-
Rat cortical membranes
-
[³H]AMPA (radioligand)
-
Test compounds (potential antagonists)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat cortical membranes according to standard laboratory protocols.
-
In a reaction tube, add a known concentration of the test compound, a fixed concentration of [³H]AMPA (e.g., 5 nM), and the rat cortical membranes.[7]
-
Incubate the mixture at a controlled temperature (e.g., 4°C).
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive AMPA receptor ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]AMPA binding) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]
This technique measures the inhibitory effect of a compound on AMPA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-7 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
AMPA receptor agonist (e.g., AMPA or glutamate)
-
Test compound
Procedure:
-
Prepare the recording chamber with cultured neurons or a brain slice continuously perfused with oxygenated aCSF.[2]
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.[9]
-
Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[2]
-
Rupture the cell membrane to achieve the whole-cell configuration.[9]
-
Clamp the cell at a holding potential of -60 mV to -70 mV.[2]
-
Apply an AMPA receptor agonist to evoke an inward current.
-
Co-apply the test compound with the agonist and measure the reduction in the evoked current.
-
Generate a concentration-response curve to determine the IC50 of the test compound for inhibiting the AMPA receptor-mediated current.
In Vitro Neuroprotection Assay
This assay evaluates the ability of an AMPA receptor antagonist to protect neurons from excitotoxicity.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and glutamine
-
AMPA or glutamate (as the excitotoxic agent)
-
Test compound
-
Lactate dehydrogenase (LDH) assay kit or cell viability stain (e.g., propidium iodide)
Procedure:
-
Plate primary neurons in multi-well plates and culture for several days to allow for maturation.
-
Pre-incubate the neurons with various concentrations of the test compound for a defined period.
-
Induce excitotoxicity by exposing the neurons to a high concentration of AMPA or glutamate for a specific duration.
-
After the excitotoxic insult, wash the cells and incubate them in fresh medium.
-
Assess cell death by measuring the release of LDH into the culture medium or by using a cell viability stain.
-
Quantify the neuroprotective effect of the test compound by comparing the level of cell death in treated versus untreated (control) cultures.
Quantitative Data Summary
The following tables summarize the potency of various AMPA receptor antagonists.
| Competitive Antagonists | Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |
| NBQX | - | - | 60 | [6] |
| PNQX | AMPA | 63 | - | [3] |
| YM90K | - | - | 84 | [6] |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA | - | 21 | [6] |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | AMPA | 830 | - | [10] |
| 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | AMPA2 | 2500 | 210-260 | [11] |
| 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | AMPA3 | 1900 | 900 | [12] |
| Non-Competitive Antagonists | Receptor Subtype | IC50 (nM) | Reference |
| Perampanel | AMPA1 | 243-6510 | [13] |
Signaling Pathways and Experimental Workflows
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate receptor ionotropic, AMPA 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Glutamate receptor ionotropic, AMPA 3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Glutamate receptor ionotropic, AMPA 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The most common synthetic route involves a three-component reaction between 1-benzyl-4-oxopiperidine, a cyanide source (such as potassium or sodium cyanide), and formaldehyde. This reaction is a variation of the Strecker synthesis, where an in-situ formed iminium ion reacts with cyanide, followed by the addition of formaldehyde to yield the hydroxymethyl group.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the specific reaction conditions, purity of starting materials, and scale of the reaction. While some literature on related α-aminonitriles reports yields upwards of 90%, the hydroxymethylation step adds complexity that can influence the final yield.[1] Optimization of parameters is crucial to achieving higher yields.
Q3: Is it necessary to use a protecting group for the piperidine nitrogen?
A3: In this specific synthesis, the benzyl group on the piperidine nitrogen already acts as a protecting group, preventing unwanted side reactions at the nitrogen atom. Therefore, additional protection is generally not required.
Q4: What are the critical parameters to control for improving the yield?
A4: Key parameters to control include reaction temperature, pH of the reaction medium, stoichiometry of the reactants, and the rate of addition of reagents. The stability of the cyanohydrin intermediate is also a critical factor that is influenced by these parameters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cyanide Source: The cyanide salt may have degraded due to improper storage or exposure to moisture and atmospheric carbon dioxide. 2. Incorrect pH: The reaction is pH-sensitive. A pH that is too low will protonate the cyanide, forming toxic HCN gas and reducing the concentration of the nucleophilic CN-. A pH that is too high can lead to decomposition of the starting ketone or product. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use a fresh, dry cyanide salt. 2. Maintain the reaction pH in the optimal range (typically slightly basic). Use a buffer solution if necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Formation of a Significant Amount of Byproducts | 1. Cannizzaro Reaction of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate. 2. Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in aqueous solutions. 3. Formation of 1-benzyl-4-hydroxypiperidine-4-carbonitrile: This can occur if the hydroxymethylation step is inefficient. | 1. Control the pH carefully and avoid excessively basic conditions. 2. Use freshly prepared formaldehyde solution or paraformaldehyde, and control the temperature. 3. Ensure the correct stoichiometry of formaldehyde and optimize its addition rate. |
| Product Decomposition During Workup or Purification | 1. Acidic Conditions: The α-aminonitrile functionality is sensitive to acidic conditions and can revert to the starting materials.[1] 2. High Temperatures: The product may be thermally labile. | 1. Perform the workup under neutral or slightly basic conditions. Use a mild base like sodium bicarbonate for neutralization. 2. Avoid high temperatures during solvent evaporation and purification. Use techniques like vacuum distillation at lower temperatures or column chromatography at room temperature. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during extraction. 2. Co-elution of impurities during column chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Synthesis of this compound
Materials:
-
1-Benzyl-4-oxopiperidine
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a well-ventilated fume hood, dissolve 1-benzyl-4-oxopiperidine in a suitable solvent like methanol or a mixture of water and an organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of potassium cyanide in water. Caution: Cyanides are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the potassium cyanide solution to the cooled solution of 1-benzyl-4-oxopiperidine while maintaining the temperature between 0-5 °C.
-
After the addition of the cyanide solution, add a 37% aqueous solution of formaldehyde dropwise to the reaction mixture, again ensuring the temperature is maintained at 0-5 °C.
-
Allow the reaction to stir at this temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield After Purification | Decomposition of the Cyanohydrin: Cyanohydrins can be unstable and may revert to the starting ketone and cyanide, especially in the presence of base or heat. | - Maintain neutral or slightly acidic conditions during workup and purification. - Avoid excessive heating. If distillation is necessary, perform it under high vacuum at a low temperature. |
| Product Loss During Extraction: The compound has some water solubility, which can lead to losses in the aqueous phase during extraction. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Oily Product That Fails to Crystallize | Presence of Impurities: Residual starting materials, solvents, or byproducts can inhibit crystallization. | - Attempt purification by column chromatography to remove impurities before attempting recrystallization. - Try co-distillation with a non-polar solvent like toluene to remove residual solvents. |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the target compound. | - Experiment with a variety of solvent systems. Good starting points for piperidine derivatives include hexane/ethyl acetate, ether/hexane, or ethanol/water mixtures. | |
| Presence of a Persistent Impurity in NMR/LC-MS | Hydrolysis of the Nitrile Group: The nitrile can hydrolyze to the corresponding amide or carboxylic acid, especially if the reaction or workup conditions are not carefully controlled. | - Ensure the reaction and purification steps are performed under anhydrous and neutral or slightly acidic conditions to minimize hydrolysis. - If the amide or acid is present, it can be removed by column chromatography with a carefully selected eluent system. |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of 1-benzyl-4-piperidone or other starting materials. | - Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials. - Unreacted ketone can typically be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow oil, but I expected a white solid. What could be the reason?
A1: A yellow discoloration can indicate the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is recommended to purify the compound further, for instance by column chromatography, to obtain a colorless oil or a white solid.
Q2: What is the best method to purify this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile method for removing a wide range of impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be an effective purification method. Suitable solvent systems could include ethyl acetate/hexanes or ethanol/water.
-
Acid-Base Extraction: This can be useful for removing acidic or basic impurities. However, care must be taken as the tertiary amine in the target molecule is basic.
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid can be used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
Q4: I am having trouble with the stability of the cyanohydrin during purification. What precautions should I take?
A4: Cyanohydrins can be sensitive to heat and basic conditions. To minimize decomposition:
-
Keep the temperature low during all purification steps.
-
Work under neutral or slightly acidic conditions.
-
If performing an aqueous workup, use a saturated solution of ammonium chloride or a dilute acid wash instead of a basic wash.[2]
-
Avoid prolonged storage of the crude material before purification.
Data Presentation
Table 1: Comparison of Purification Methods for Piperidine Derivatives
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >98% | Effective for a wide range of impurities; scalable. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% (if successful) | Can yield very pure material; relatively simple procedure. | Not always successful; depends on the compound's ability to form crystals. |
| Acid-Base Extraction | Variable | Good for removing acidic or basic impurities. | Risk of product loss in the aqueous phase; potential for decomposition of sensitive functional groups. |
| Distillation (under vacuum) | >95% | Effective for removing non-volatile impurities. | Not suitable for thermally labile compounds like many cyanohydrins. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a starting point for developing a recrystallization procedure.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, ethanol).
-
Slowly add a solvent in which the product is poorly soluble (an "anti-solvent," e.g., hexanes, water) at room temperature until the solution becomes slightly cloudy.
-
Heat the mixture until it becomes clear again.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Minimizing Side-Product Formation in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side-products during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in piperidine synthesis via pyridine hydrogenation?
A1: The most common side-products during the catalytic hydrogenation of pyridines are partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.[1][2] Over-reduction can also occur, leading to ring-opening and the formation of pentylamines.[3] Additionally, N-alkylation of the newly formed piperidine can be a significant side reaction, especially when using alcoholic solvents at elevated temperatures.[2]
Q2: I'm observing incomplete reduction of my pyridine substrate. How can I drive the reaction to completion?
A2: Incomplete reduction is a frequent issue. To promote the formation of the fully saturated piperidine ring, consider the following troubleshooting steps:
-
Increase Hydrogen Pressure: Higher pressure enhances the rate of hydrogenation.[2]
-
Optimize Catalyst Loading: A typical loading of 5-10 mol% is recommended. Insufficient catalyst can lead to incomplete conversion.[2]
-
Change the Catalyst: Rhodium on carbon (Rh/C) is often more effective for pyridine hydrogenation than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[2]
-
Elevate the Temperature: Increasing the reaction temperature can improve the rate, but exercise caution as it may also promote side reactions.[2]
-
Solvent Choice: Protic solvents like acetic acid or ethanol can enhance the reaction rate.[2]
Q3: How can I prevent N-alkylation of my piperidine product?
A3: N-alkylation is a common side reaction when the newly formed piperidine acts as a nucleophile, particularly with alcohol solvents. To mitigate this:
-
Lower the Reaction Temperature: Performing the hydrogenation at a lower temperature can reduce the rate of N-alkylation.[2]
-
Use a Non-Alkylating Solvent: Solvents such as ethyl acetate or ethereal solvents are less likely to act as alkylating agents.[2]
-
Protect the Nitrogen: In-situ protection of the piperidine nitrogen is an effective strategy, although it requires additional synthetic steps.[2]
Q4: My purification of piperidine from pyridine by distillation is inefficient. Why is this happening?
A4: Piperidine and pyridine form a constant boiling azeotropic mixture, making their complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[1] To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][4]
Troubleshooting Guides
Issue 1: Formation of Partially Hydrogenated Intermediates
Symptoms:
-
GC/MS or NMR analysis shows the presence of dihydropyridines or tetrahydropyridines.
-
The reaction appears sluggish or stalls before reaching full conversion.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Catalyst Activity | Increase catalyst loading (typically 5-10 mol%). Use a fresh batch of a more active catalyst (e.g., Rh/C or PtO₂).[2] |
| Low Hydrogen Pressure | Increase hydrogen pressure to enhance the hydrogenation rate.[2] |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of other side-products.[2] |
| Catalyst Poisoning | Ensure the purity of the starting materials and solvents. Impurities like sulfur compounds can poison the catalyst.[1] |
Issue 2: Over-reduction and Ring Opening
Symptoms:
-
Detection of linear amine byproducts (e.g., pentylamines) in the reaction mixture.
-
Reduced yield of the desired piperidine product.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Lower the reaction temperature and/or hydrogen pressure.[1] |
| Inappropriate Catalyst Choice | Certain catalysts, like rhodium complexes in the presence of water, can promote ring-opening.[1] Select a catalyst less prone to hydrogenolysis. |
| Prolonged Reaction Time | Monitor the reaction progress closely and stop it once the starting material is consumed to avoid over-reduction.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' Catalyst)
This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 1-5 mol%
-
Glacial acetic acid (solvent)
-
High-pressure reactor (autoclave)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (1-5 mol%) to the solution.
-
Seal the reactor and purge it with hydrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[3]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-24 hours.[1][3]
-
Monitor the reaction progress using GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine product.
-
The crude product can be further purified by distillation or chromatography.
Visualizations
Caption: Workflow for Catalytic Hydrogenation of Pyridine.
Caption: Troubleshooting Flowchart for Incomplete Reduction.
References
optimization of reaction conditions for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a variation of the Strecker synthesis. This reaction involves the one-pot reaction of 1-benzyl-4-piperidone with a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) and formaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the cyanide ion.
Q2: What are the critical parameters to control in this reaction?
A2: Key parameters to control for successful synthesis include reaction temperature, pH, reaction time, and the purity of starting materials. The order of addition of reagents can also significantly impact the yield and purity of the product.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include the formation of cyanohydrin from the reaction of 1-benzyl-4-piperidone with the cyanide source, polymerization of formaldehyde, and the formation of impurities due to the degradation of the product, which can be sensitive to acidic conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.
Q5: What is the best method for purification of the final product?
A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. |
| - Degradation of the product. | - The α-aminonitrile product can be sensitive to acidic conditions and may revert to starting materials.[1] Maintain a neutral or slightly basic pH during the reaction and work-up. | |
| - Poor quality of reagents. | - Ensure all starting materials, especially 1-benzyl-4-piperidone and formaldehyde, are pure and dry. | |
| - Inefficient cyanide source. | - Consider using trimethylsilyl cyanide (TMSCN) as an alternative to KCN/NaCN, as it can sometimes lead to higher yields in Strecker-type reactions. | |
| Formation of Multiple Spots on TLC (High Impurity Profile) | - Presence of side reactions. | - Control the reaction temperature; lower temperatures can sometimes reduce the rate of side reactions. Optimize the order of reagent addition. |
| - Decomposition of the product during work-up or purification. | - Avoid prolonged exposure to acidic conditions. Use a buffered work-up procedure. Deactivate the silica gel for column chromatography with a small amount of triethylamine in the eluent. | |
| Difficulty in Isolating the Product | - Product is too soluble in the work-up solvent. | - Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. |
| - Formation of an emulsion during extraction. | - Add brine to the aqueous layer to break the emulsion. | |
| Product is an Oil Instead of a Solid | - Presence of residual solvent or impurities. | - Dry the product under high vacuum for an extended period. Purify the product again using column chromatography. |
| - The product may be a low-melting solid or an oil at room temperature. | - Confirm the identity and purity of the product by spectroscopic methods (NMR, IR, MS). |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
1-Benzyl-4-piperidone
-
Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)
-
Formaldehyde (37% solution in water)
-
Methanol
-
Water
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone in methanol.
-
To this solution, add an aqueous solution of potassium cyanide.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add formaldehyde (37% solution) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. The optimal reaction time may vary, but a typical duration is 18-24 hours.[1]
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Adjust the pH of the mixture to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Note on Quantitative Data:
Specific quantitative data for this exact reaction is not widely published. The following table provides a general range for key parameters based on similar Strecker-type reactions involving piperidones. Researchers should optimize these conditions for their specific setup.
| Parameter | Typical Range |
| Molar Ratio (Piperidone:Cyanide:Formaldehyde) | 1 : 1.1-1.5 : 1.1-1.5 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 48 hours |
| Typical Yield (after purification) | 60 - 85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
stability issues of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Q1: I am observing a decrease in the peak area of my compound, this compound, during my experiments in an acidic mobile phase for HPLC. What could be the cause?
A1: A decrease in the peak area of the parent compound suggests degradation. Under acidic conditions, this compound, which is a cyanohydrin derivative, is susceptible to hydrolysis. The primary degradation pathway involves the conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2). Additionally, the protonation of the piperidine nitrogen in acidic media can influence the compound's stability.
To confirm degradation, you should look for the appearance of new peaks in your chromatogram that correspond to potential degradation products. We recommend performing a forced degradation study to identify these products.
Q2: I have identified new peaks in my HPLC analysis after exposing my compound to acidic conditions. How can I identify these degradation products?
A2: Identifying unknown peaks requires analytical characterization. The most common techniques for identifying degradation products are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will provide the molecular weights of the degradation products, which can help in proposing their structures. For example, the hydrolysis of the nitrile to a carboxylic acid would result in a mass increase corresponding to the addition of two water molecules and the loss of ammonia.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated degradation products.
-
High-Resolution Mass Spectrometry (HRMS): This can provide the exact mass of the degradation products, allowing for the determination of their elemental composition.
Based on the structure of this compound, the two most likely degradation products under acidic conditions are:
-
Product A: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carboxylic acid
-
Product B: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carboxamide
Q3: My solution of this compound turned slightly yellow after acidification. Is this related to degradation?
A3: A color change in the solution upon acidification can be an indicator of chemical degradation. While the primary degradation products, the carboxylic acid and amide derivatives, are expected to be colorless, the formation of minor impurities or subsequent reactions could lead to colored species. It is crucial to analyze the sample using a stability-indicating HPLC method to correlate the color change with the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. This can proceed through an amide intermediate to form the corresponding carboxylic acid.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is generally more stable under neutral to slightly basic conditions. In acidic environments (pH < 6), the rate of hydrolysis of the nitrile group increases. Very low pH and elevated temperatures will significantly accelerate degradation.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To ensure stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store solutions at 2-8°C and protect them from light. For long-term storage, the solid compound should be stored in a cool, dry, and dark place.
Q4: Can the N-benzyl group be cleaved under acidic conditions?
A4: While the primary degradation pathway involves the cyanohydrin moiety, cleavage of the N-benzyl group is also possible under harsh acidic conditions and elevated temperatures, although it is generally a less favored pathway compared to nitrile hydrolysis. This would lead to the formation of 4-(hydroxymethyl)piperidine-4-carbonitrile and benzyl alcohol or related benzyl species.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Parent Compound (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 5.1 | 2.4 |
| 4 | 85.3 | 9.8 | 4.9 |
| 8 | 71.8 | 19.5 | 8.7 |
| 12 | 60.2 | 29.3 | 10.5 |
| 24 | 40.1 | 45.2 | 14.7 |
Table 2: Effect of pH on the Stability of this compound at 40°C after 24 hours
| pH | Parent Compound Remaining (%) | Total Degradation Products (%) |
| 2.0 | 65.4 | 34.6 |
| 4.0 | 88.2 | 11.8 |
| 6.0 | 97.1 | 2.9 |
| 7.0 | 99.5 | 0.5 |
| 8.0 | 99.2 | 0.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To investigate the degradation of this compound under acidic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acidic Stress: To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl. Make up the volume with the acetonitrile/water mixture.
-
Incubation: Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Troubleshooting Decision Tree
Technical Support Center: Piperidine Carbonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperidine carbonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my piperidine carbonitrile synthesis. What are the common causes and how can I improve it?
A: Low yields in piperidine carbonitrile synthesis can arise from several factors, including incomplete reaction, side reactions, and product loss during workup and purification. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). If the starting materials are consumed slowly, consider increasing the reaction temperature or extending the reaction time. However, be cautious as excessive heat can lead to decomposition or side reactions.
-
Reagent Stoichiometry: Ensure that the molar ratios of your reactants are optimal. For instance, in a Strecker-type reaction, a slight excess of the amine or cyanide source might be beneficial.
-
Poor Reagent Quality: Use high-purity, anhydrous reagents and solvents, as moisture can interfere with many organic reactions.
-
-
Side Reactions:
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions, and at elevated temperatures.[1][2] It is crucial to maintain neutral or mildly acidic/basic conditions during the reaction and workup if the nitrile is sensitive.
-
Formation of Enamines: In reactions involving ketones, enamine formation can be a competing pathway.[1]
-
Polymerization: Aldehydes, particularly those with adjacent methylene groups, can be prone to self-condensation or polymerization under certain conditions.[3]
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: Piperidine derivatives can have some water solubility, leading to losses during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.
-
Purification: The basic nature of the piperidine nitrogen can lead to issues during column chromatography on silica gel, such as peak tailing and irreversible adsorption.[4] This can be mitigated by pre-treating the silica gel with a base like triethylamine or using a different stationary phase (e.g., alumina).
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Nitrile Hydrolysis | The cyano group is hydrolyzed to an amide or carboxylic acid.[1][2] | - Maintain neutral pH during reaction and workup.- Avoid prolonged exposure to strong acids or bases.- Keep reaction temperatures as low as possible. |
| Over-alkylation | In syntheses involving N-alkylation, the piperidine nitrogen can be alkylated multiple times, leading to quaternary ammonium salts. | - Use a controlled stoichiometry of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Lower the reaction temperature. |
| Enamine Formation | A competing reaction pathway, especially with ketones, where an enamine is formed instead of the desired cyanated product.[1] | - Optimize reaction conditions to favor the desired reaction pathway (e.g., choice of catalyst, temperature). |
| Oxidation | The piperidine ring can be susceptible to oxidation, leading to colored impurities.[5] | - Store piperidine starting materials and products under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction from light and heat.[5] |
Q3: I'm having difficulty purifying my piperidine carbonitrile product. What are some common challenges and how can I overcome them?
A: Purification of piperidine derivatives can be challenging due to their basicity and polarity.
Purification Challenges & Solutions:
-
Co-elution with Starting Materials: If the product and starting materials have similar polarities, chromatographic separation can be difficult.
-
Solution: Optimize your solvent system for column chromatography. A gradient elution might be necessary. Consider derivatizing the product or starting material to alter its polarity before purification.
-
-
Interaction with Silica Gel: The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, causing streaking and poor separation.[4]
-
Solution: Add a small amount of a volatile base (e.g., 1% triethylamine or ammonia in the eluent) to the solvent system to suppress this interaction. Alternatively, use a less acidic stationary phase like alumina.
-
-
Removal of Inorganic Salts: Reactions using cyanide salts (e.g., KCN, NaCN) can result in inorganic salt byproducts that need to be removed.
-
Solution: Perform an aqueous workup to dissolve the inorganic salts. Ensure the organic layer is washed thoroughly with water and then brine to remove residual salts.
-
-
Azeotrope Formation: Piperidine can form azeotropes with certain solvents, making their complete removal difficult.
-
Solution: Use a rotary evaporator followed by high vacuum to remove residual solvents. Azeotropic distillation with a different solvent might be necessary in some cases.[5]
-
Experimental Protocols
Protocol 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (Strecker-type Reaction)
This protocol is adapted from a known procedure and serves as a general guideline.
Materials:
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Cyclohexanone
-
Potassium Cyanide (KCN)
-
Ethanol (95%)
-
Water
Procedure:
-
In a suitable reaction vessel, carefully mix piperidine (0.52 mol) with concentrated HCl (45 ml) and cold water (120 ml) to achieve a pH of 3-4.
-
To this solution, add cyclohexanone (0.52 mol).
-
With vigorous stirring, add a solution of KCN (36 g) in water (100 ml).
-
Allow the resulting solution to stir at room temperature overnight. A white precipitate should form after approximately 2 hours.
-
Collect the crystalline precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the purified 1-piperidinocyclohexanecarbonitrile.[6]
Table 1: Typical Reagent Quantities and Yield for 1-Piperidinocyclohexanecarbonitrile Synthesis [6]
| Reagent | Molar Equiv. | Quantity |
| Piperidine | 1.0 | 44 g |
| Cyclohexanone | 1.0 | 50 g |
| Potassium Cyanide | ~1.05 | 36 g |
| Product | ~88 g (88% yield) |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in piperidine carbonitrile reactions.
General Synthetic Pathway: Strecker Reaction
Caption: A simplified diagram of the Strecker synthesis for piperidine carbonitriles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Large-Scale Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile.
Synthesis Overview
The large-scale synthesis of this compound is typically a two-step process commencing with the readily available 1-Benzyl-4-piperidone. The initial step involves the formation of a cyanohydrin intermediate, which is then converted to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most prevalent and economically viable route is a two-step synthesis starting from 1-benzyl-4-piperidone. The first step is the formation of the cyanohydrin, 1-benzyl-4-hydroxypiperidine-4-carbonitrile, via nucleophilic addition of a cyanide source. The subsequent step involves the conversion of the cyanohydrin to the final product, though specific reagents for this transformation can vary.
Q2: What are the primary safety concerns when handling cyanide reagents on a large scale?
A2: Hydrogen cyanide (HCN) gas, which is highly toxic, can be released during cyanation reactions.[1] It is crucial to work in a well-ventilated area, with continuous HCN gas monitoring.[1] Cyanide salts are also highly toxic and can release HCN upon contact with acids or water.[2][3] Appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), chemical-resistant suit, and impermeable gloves, is mandatory.[3] Emergency preparedness, including the availability of cyanide antidotes and trained personnel, is critical.[1][4]
Q3: How can I monitor the progress of the cyanohydrin formation reaction?
A3: Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but caution is advised as cyanohydrins can be thermally labile and may decompose in the hot injector port, potentially reverting to the starting ketone.[5]
Q4: What are the expected yields for the synthesis of 1-benzyl-4-piperidone?
A4: The synthesis of the starting material, 1-benzyl-4-piperidone, can be achieved with yields ranging from 78.4% to 89.28%, depending on the specific synthetic route employed.[6]
Troubleshooting Guides
Guide 1: Cyanohydrin Formation from 1-Benzyl-4-piperidone
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion to the cyanohydrin | Insufficiently basic reaction conditions, leading to a low concentration of the cyanide nucleophile.[7] | Add a catalytic amount of a non-nucleophilic base to the reaction mixture to generate the cyanide anion. |
| Reversibility of the cyanohydrin formation favoring the starting ketone.[8] | Lower the reaction temperature to shift the equilibrium towards the product. For sterically hindered ketones, this equilibrium can be unfavorable.[9] | |
| Poor quality of the cyanide reagent (e.g., potassium cyanide, sodium cyanide). | Use a freshly opened or properly stored container of the cyanide salt. Consider using trimethylsilyl cyanide (TMSCN) as an alternative cyanide source.[10] | |
| Decomposition of the cyanohydrin product | Acidic conditions during workup or purification. Piperidine derivatives can be sensitive to acid.[11] | Perform the aqueous workup under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions. |
| Thermal decomposition during analysis or solvent removal. | Use low-temperature techniques for solvent evaporation. For GC-MS analysis, consider derivatization or use a cool-on-column inlet.[5] | |
| Formation of significant side products | Self-condensation of the starting ketone under basic conditions. | Add the cyanide reagent slowly to the ketone solution to maintain a low concentration of the enolate. |
| Reaction of the cyanide with the solvent or other components. | Ensure the use of an appropriate, inert solvent. |
Guide 2: Conversion of Cyanohydrin to this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final product | Incomplete reaction of the cyanohydrin intermediate. | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| Decomposition of the starting material or product under the reaction conditions. | Screen for milder reaction conditions. The stability of piperidine derivatives can be a concern.[12] | |
| Difficulties in purifying the final product | Presence of unreacted starting material and/or side products with similar polarity. | Employ advanced purification techniques such as flash column chromatography with a carefully selected eluent system or crystallization. |
| Appearance of multiple peaks in HPLC analysis for a seemingly pure compound. | For piperidine derivatives, this can sometimes be due to differential ionization. Adjusting the mobile phase pH or using a buffer may resolve this.[13] |
Experimental Protocols
Key Experiment: Synthesis of 1-Benzyl-4-piperidone (Starting Material)
-
Method 1: From 4-piperidone monohydrate hydrochloride [6]
-
Stir a mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture at 65 °C for 14 hours.
-
After cooling to room temperature, filter the mixture and quench with ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulphate.
-
Evaporate the solvent to obtain the crude product.
-
Purify by crystallization from 2% methanol in chloroform.
-
-
Method 2: Via Dieckmann Condensation [6]
-
Add metallic sodium to anhydrous toluene and heat to reflux.
-
Add anhydrous methanol followed by the slow dropwise addition of N,N-bis(β-propionate methyl ester) benzylamine.
-
Continue refluxing for 6 hours, adding more anhydrous toluene in portions.
-
After cooling, extract the mixture with a hydrochloric acid solution and reflux for 5 hours.
-
Cool the reaction mixture and neutralize with NaOH solution to a pH of approximately 8.5.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaCl solution and dry over anhydrous magnesium sulfate.
-
Recover the product by distillation under reduced pressure.
-
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow: Low Cyanohydrin Yield
Caption: Decision tree for troubleshooting low yield in cyanohydrin formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 5. reddit.com [reddit.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. biosynce.com [biosynce.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective Benzyl Group Removal in the Presence of a Nitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of benzyl ethers without affecting a nitrile functional group. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing a benzyl protecting group from a molecule that also contains a nitrile?
A1: The main challenge is the potential for the reduction of the nitrile group (-C≡N) to an amine (-CH₂NH₂) under the reaction conditions used for benzyl deprotection. This is particularly a concern with methods that utilize molecular hydrogen and a metal catalyst, such as standard catalytic hydrogenation.
Q2: Which deprotection methods are generally preferred for substrates containing a nitrile group?
A2: Methods that do not rely on harsh reducing agents or conditions that can affect the nitrile are preferred. These include:
-
Lewis Acid-Mediated Deprotection: Using reagents like boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂).[1]
-
Oxidative Deprotection: Employing reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2][3]
-
Catalytic Transfer Hydrogenation: This can be a milder alternative to catalytic hydrogenation with H₂ gas and may offer better selectivity.[2]
Q3: Can I use standard catalytic hydrogenation with Pd/C and H₂?
A3: Standard catalytic hydrogenation is often not recommended as it can lead to the reduction of the nitrile.[2] However, selectivity can sometimes be achieved by carefully controlling the reaction conditions, such as using a specific catalyst, catalyst poisons, or operating at low pressure and temperature. These modifications are highly substrate-dependent and require careful optimization.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Reduction of the Nitrile Group During Deprotection
-
Symptom: Your final product shows the presence of a primary amine where the nitrile group was, in addition to the deprotected hydroxyl group.
-
Primary Cause: The deprotection method is too harsh and is reducing the nitrile. This is common with standard catalytic hydrogenation (H₂/Pd/C).
-
Solutions:
-
Switch to a Non-Reductive Method: The most reliable solution is to change your deprotection strategy.
-
Modify Hydrogenation Conditions: If you must use a hydrogenation method:
-
Catalytic Transfer Hydrogenation: Replace H₂ gas with a hydrogen donor like ammonium formate or formic acid. This method is often milder and can provide better selectivity.[4]
-
Catalyst Poisoning: The addition of catalyst poisons like ethylenediamine to a Pd/C catalyst has been shown to improve chemoselectivity in some hydrogenations.[5] This approach requires careful optimization.
-
-
Issue 2: Incomplete Deprotection of the Benzyl Group
-
Symptom: Your reaction stalls, and you observe a mixture of starting material and the desired product, even after an extended reaction time.
-
Possible Causes & Solutions:
-
Insufficient Reagent (for BCl₃ or DDQ methods):
-
Ensure you are using a sufficient stoichiometric amount of the deprotecting agent. For sterically hindered benzyl ethers, an excess of the reagent may be necessary.
-
-
Catalyst Inactivation (for hydrogenation methods):
-
The catalyst (e.g., Pd/C) may be poisoned by impurities in your starting material or solvent. Ensure all materials are of high purity.
-
Use a fresh batch of catalyst. The activity of palladium catalysts can degrade over time.[6]
-
-
Poor Solubility:
-
Ensure your substrate is fully dissolved in the reaction solvent. A co-solvent system may be necessary.
-
-
Steric Hindrance:
-
For sterically hindered benzyl ethers, longer reaction times or elevated temperatures may be required. However, be cautious as this can also lead to side reactions.
-
-
Issue 3: Formation of Side Products with Lewis Acids (e.g., BCl₃)
-
Symptom: You observe the formation of unexpected byproducts, and your desired product is obtained in low yield.
-
Primary Cause: BCl₃ is a strong Lewis acid and can catalyze side reactions, such as Friedel-Crafts-type benzylation of electron-rich aromatic rings in your substrate.[7]
-
Solutions:
-
Use a Cation Scavenger: The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene, can trap the benzyl cation generated during the reaction and prevent it from reacting with other parts of your molecule.[7]
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C) to minimize side reactions.[7]
-
Comparison of Deprotection Methods
The following table summarizes key quantitative data for different methods of benzyl deprotection that are compatible with nitriles. Note that optimal conditions are substrate-dependent.
| Method | Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield | Key Considerations |
| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Dichloromethane (DCM) | -78 to 0 | 15 min - 2 h | 80-95% | Excellent chemoselectivity; requires anhydrous conditions; pentamethylbenzene is recommended to prevent side reactions.[7] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DCM/H₂O | 0 to Room Temp | 1 - 8 h | 70-90% | Ideal for electron-rich benzyl ethers (e.g., p-methoxybenzyl); may require photoirradiation for simple benzyl ethers.[2][3] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate or Formic Acid | Methanol or Ethanol | Room Temp to 60 | 1 - 12 h | 60-95% | Milder than standard hydrogenation; selectivity is substrate-dependent.[4] |
Experimental Protocols
Method 1: Deprotection using Boron Trichloride (BCl₃) and Pentamethylbenzene
This protocol is adapted from Okano, K. et al., Synlett, 2008, 1977-1980.[7] It is a highly chemoselective method that tolerates a wide variety of functional groups.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzyl-protected substrate (1.0 equivalent) and pentamethylbenzene (3.0 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a 1.0 M solution of BCl₃ in DCM (2.0 equivalents) dropwise over 10-15 minutes.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically within 15-60 minutes), quench the reaction by the slow addition of a methanol/chloroform mixture (1:10 v/v) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by silica gel column chromatography to separate the deprotected product from pentamethylbenzene and its benzylated adduct.
Method 2: Oxidative Deprotection using DDQ
This protocol is a general procedure for the oxidative cleavage of benzyl ethers. For simple benzyl ethers, photoirradiation may be necessary.
-
Preparation: Dissolve the benzyl-protected substrate (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 to 2.5 equivalents) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Decision-Making Workflow for Deprotection
The following diagram illustrates a logical workflow for selecting the appropriate deprotection method.
Caption: Decision workflow for choosing a benzyl deprotection method.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a deprotection reaction.
Caption: General experimental workflow for benzyl deprotection.
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Table 1 from Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Technical Support Center: Purifying Piperidine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of piperidine derivatives via column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of piperidine derivatives.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing / Streaking | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1][2][3][4] | 1. Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia in the mobile phase to neutralize the acidic silica surface.[1][2] 2. Choose an Alternative Stationary Phase: Consider using alumina or a reversed-phase silica gel (C18) which may have weaker interactions with basic compounds.[1] 3. Use End-Capped Columns: For HPLC, select modern, end-capped columns or columns specifically designed for basic compounds to reduce silanol interactions.[3] |
| Poor Separation / Co-elution of Impurities | The solvent system (mobile phase) may not have the optimal polarity to resolve the compound of interest from impurities.[2] | 1. Optimize the Solvent System: Systematically vary the ratio of polar and non-polar solvents in your mobile phase to improve separation.[5] 2. Gradient Elution: Start with a less polar solvent and gradually increase the polarity to better separate compounds with different affinities for the stationary phase.[2] 3. Check Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.[2] |
| Compound Appears Unstable or Degrades on the Column | Piperidine derivatives can be sensitive to acidic conditions, high temperatures, or oxidizing environments.[6][7] | 1. pH Control: Use a buffered mobile phase or add a basic modifier to maintain a neutral or slightly basic environment.[8] 2. Temperature Control: Avoid excessive heat during the process; if necessary, run the chromatography at a lower temperature.[1] 3. Use Fresh Solvents: Ensure solvents are pure and free from peroxides or other oxidizing impurities. |
| Appearance of Multiple Peaks for a Pure Compound | This may be due to different ionization states of the piperidine derivative or interactions with the stationary phase.[8] | 1. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can help to ensure the compound exists in a single ionic form.[8] 2. Add a Buffer: Using a buffer in the mobile phase can help to maintain a constant pH and improve peak shape.[8] |
| No Compound Eluting from the Column | The compound may be too polar and strongly adsorbed to the stationary phase, or it may have precipitated on the column. | 1. Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase significantly (e.g., by adding methanol or another strong solvent) to elute highly retained compounds. 2. Check Solubility: Ensure your compound is soluble in the mobile phase. If solubility is low, consider a different solvent system or the dry-loading technique.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying piperidine derivatives?
A1: The choice of stationary phase depends on the polarity of your specific piperidine derivative.
-
Normal-Phase Chromatography: Silica gel is the most common stationary phase.[10] However, due to the basic nature of piperidines, peak tailing can be an issue.[3][4] Alumina can be a good alternative as it is less acidic than silica.
-
Reversed-Phase Chromatography: For less polar piperidine derivatives, a C18 column is a common starting point.[3][5]
Q2: How can I prevent peak tailing when using silica gel chromatography?
A2: Peak tailing is a frequent problem due to the interaction of the basic nitrogen in the piperidine ring with acidic silanol groups on the silica surface.[3][4] To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent (e.g., methanol).[1][2]
Q3: What mobile phase should I use for my piperidine derivative?
A3: The ideal mobile phase will depend on the polarity of your compound. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[2] You can then adjust the ratio to achieve the desired separation. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[11][12]
Q4: My piperidine derivative seems to be degrading during purification. What can I do?
A4: Piperidine and its derivatives can be susceptible to degradation under certain conditions.[6] The ester linkage in some derivatives can be hydrolyzed under acidic or basic conditions.[13] To minimize degradation, ensure your solvents are pure and consider running the chromatography at a neutral pH if possible. If the compound is sensitive to heat, avoid high temperatures during solvent removal after purification.[14]
Q5: I am seeing two peaks for my compound in HPLC, but I know it's pure. Why is this happening?
A5: The appearance of two peaks for a single piperidine derivative can be due to the compound existing in different ionization states on the column.[8] This can often be resolved by adjusting the pH of the mobile phase with an additive like trifluoroacetic acid (TFA) or by using a buffered mobile phase to ensure the compound is in a single, consistent protonation state.[8]
Experimental Protocols
General Protocol for Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]
-
Equilibration: Run the initial, least polar mobile phase through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude piperidine derivative in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel. For samples with poor solubility, a dry-loading technique can be used.[9]
-
Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.[2]
Visualizations
Caption: General workflow for purifying piperidine derivatives.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chromtech.com [chromtech.com]
- 11. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Piperidine-1-propylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
Technical Support Center: Stereoselective Synthesis of Piperidine Compounds
Welcome to the Technical Support Center for the Stereoselective Synthesis of Piperidine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these critical heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the stereoselective synthesis of piperidine compounds?
A1: The synthesis of enantioenriched piperidine derivatives presents several key difficulties. A primary obstacle is achieving high levels of both diastereoselectivity and enantioselectivity.[1] Many traditional methods require lengthy synthetic sequences or the use of stoichiometric chiral building blocks.[1][2] Other significant challenges include:
-
Lack of General Asymmetric Routes: A broadly applicable and efficient asymmetric method has historically been elusive.[1]
-
Starting Material Synthesis: The preparation of suitable precursors, such as dihydropyridines, can be problematic, often leading to isomeric mixtures and byproducts.[1][3]
-
Catalyst Inhibition: The basic nature of pyridine-based substrates can lead to the poisoning of transition metal catalysts.[1]
-
Functional Group Tolerance: Many synthetic methods lack broad functional group tolerance, which limits their application in the synthesis of complex molecules.[1]
Q2: What are the primary strategic approaches to introduce stereocenters in a piperidine ring?
A2: Several key strategies have been developed to control stereochemistry in piperidine synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials.
-
Catalytic Asymmetric Synthesis: This includes methods like transition metal catalysis (e.g., rhodium, palladium, iridium) and organocatalysis, which have become increasingly prominent.[4]
-
Chemo-enzymatic Methods: This strategy combines chemical synthesis with biocatalytic steps, often involving enzymes like amine oxidases and ene-imine reductases to achieve high stereoselectivity.[5]
-
Substrate-Controlled Diastereoselective Reactions: In this approach, existing stereocenters in the substrate guide the formation of new ones.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Higher temperatures can decrease selectivity. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance the energy difference between the diastereomeric transition states.[6] |
| Acid Catalyst | The nature and concentration of the acid catalyst influence the iminium ion geometry. Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[6] In some cases, milder conditions may be beneficial.[6] |
| Solvent Effects | Solvent polarity can impact the stability of transition states. Experiment with a variety of solvents such as toluene, dichloromethane, and acetonitrile.[6] |
| Substrate Control | Steric and electronic properties of substituents on the starting materials are crucial. Consider modifying protecting groups or other substituents to increase steric hindrance, which can favor the formation of one diastereomer.[6] |
Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Reduction of a Piperidinone Precursor
Symptoms:
-
The product shows a low enantiomeric excess after enzymatic reduction.
-
Incomplete conversion of the starting material.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Enzyme Specificity | The chosen enzyme may not be optimal for the substrate. Screen a diverse library of carbonyl reductases to identify an enzyme with higher selectivity.[6] |
| Cofactor Regeneration | Inefficient regeneration of the cofactor (e.g., NADH, FAD) can limit the reaction. If using a whole-cell system, ensure optimal conditions for cofactor regeneration.[1] |
| pH and Temperature | Enzyme activity and selectivity are highly sensitive to pH and temperature. Ensure the pH meter is calibrated and use a well-buffered system.[1] Optimize the reaction temperature.[6] |
| Substrate/Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme.[6] Consider a substrate feeding strategy to maintain a low and constant substrate concentration.[1] |
Issue 3: Poor Yield in Rhodium-Catalyzed Asymmetric Arylation
Symptoms:
-
Low conversion of the dihydropyridine starting material.
-
Formation of significant side products.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Heterocyclic substrates can poison the catalyst. Ensure high purity of starting materials to avoid catalyst inhibition.[1] |
| Reaction Concentration | Low concentrations can lead to poor conversion. A concentration of around 1 M is often optimal.[2][3] |
| Ligand Choice | The chiral ligand is critical for both yield and enantioselectivity. Screening different classes of ligands (e.g., chiral dienes, bisphosphines) can identify a more effective one.[2][3] |
| Base and Solvent System | The base and solvent mixture can significantly impact the reaction outcome. A combination of an aqueous base (e.g., CsOH) in a mixed solvent system (e.g., THP:toluene:H₂O) has been shown to be effective.[2][3] |
Quantitative Data Summary
The following tables summarize typical results for different stereoselective piperidine synthesis methods.
Table 1: Organocatalytic Domino Reaction Results [7]
| Entry | 1,3-Dicarbonyl Compound | β-Nitroolefin | Aldimine | dr | ee (%) |
| 1 | Acetylacetone | Nitrostyrene | N-Boc-iminopyridine | >95:5 | 92 |
| 2 | Dibenzoylmethane | β-Nitrostyrene | N-PMP-imine | 90:10 | 88 |
| 3 | Ethyl acetoacetate | 2-Nitro-1-phenylethene | N-Cbz-aldimine | >95:5 | 95 |
dr = diastereomeric ratio, ee = enantiomeric excess.
Table 2: Rh-Catalyzed Asymmetric Carbometalation of Dihydropyridine [2][3]
| Entry | Arylboronic Acid | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 81 | 96 |
| 2 | 4-Tolylboronic acid | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 85 | 95 |
| 3 | 3-Thienylboronic acid | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 75 | 94 |
Reactions were typically run with [Rh(cod)(OH)]₂, the specified ligand, and aq. CsOH at 70 °C.
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction [6]
-
Dissolve the β-arylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chemo-enzymatic Synthesis of a Chiral 3-Substituted Piperidine [1][5]
Step A: Synthesis of N-substituted Dihydropyridine
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.
-
Purify the crude product by flash chromatography.
Step B: Enzymatic Reduction
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing the amine oxidase and ene-imine reductase enzymes.
-
Add any necessary cofactors (e.g., NADH, FAD).
-
Add the N-substituted dihydropyridine substrate to a final concentration of 10 mM.
-
Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Quench the reaction by adding an equal volume of isopropanol and centrifuge to precipitate the enzymes.
-
Basify the supernatant to pH > 12 with aqueous NaOH and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layers. Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for stereoselective piperidine synthesis.
Caption: Troubleshooting logic for low enantioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. This guide addresses common impurities, their identification, and strategies for their mitigation.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis, leading to the formation of impurities.
Issue 1: Presence of Unreacted Starting Materials
-
Question: My final product analysis (e.g., by HPLC or GC-MS) shows peaks corresponding to 1-benzyl-4-piperidone. What is the likely cause and how can I resolve this?
-
Answer: Incomplete conversion of the starting material, 1-benzyl-4-piperidone, is a common issue. This can be due to several factors:
-
Insufficient Reagent: The amounts of cyanide and formaldehyde sources may not be sufficient to drive the reaction to completion.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or pH may not be optimal for the complete conversion of the piperidone.
-
Poor Reagent Quality: The quality of the reagents, such as the cyanide salt or formaldehyde solution, can impact their reactivity.
Recommended Solutions:
-
Reagent Stoichiometry: Ensure a slight excess of the cyanide and formaldehyde sources is used.
-
Condition Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup. Monitoring the reaction progress by TLC or LC-MS is highly recommended.
-
Reagent Quality Check: Use fresh, high-purity reagents. The concentration of formaldehyde solutions should be verified.
-
Issue 2: Formation of 1-Benzylpiperidine-4-carbonitrile
-
Question: I have identified 1-benzylpiperidine-4-carbonitrile as a significant impurity. How is this formed and what can I do to prevent it?
-
Answer: The formation of 1-benzylpiperidine-4-carbonitrile suggests that the cyanation of 1-benzyl-4-piperidone has occurred without the desired hydroxymethylation. This can happen if the addition of formaldehyde is not efficient or if the reaction conditions favor direct cyanohydrin formation and subsequent dehydration.
Recommended Solutions:
-
Order of Reagent Addition: The reaction is typically a one-pot process where the piperidone reacts with both cyanide and formaldehyde. Ensure that the conditions are suitable for the simultaneous or sequential addition of both functionalities.
-
pH Control: The pH of the reaction mixture can influence the relative rates of cyanohydrin formation and hydroxymethylation. Careful control of pH is crucial.
-
Issue 3: Presence of 1-Benzyl-4-(hydroxymethyl)piperidine
-
Question: My product is contaminated with 1-Benzyl-4-(hydroxymethyl)piperidine. What is the source of this impurity?
-
Answer: This impurity is likely the result of the reduction of the nitrile group of the desired product or an intermediate. This can occur if a reducing agent is present or if the reaction conditions inadvertently lead to reduction. A potential pathway could involve the in-situ formation of an aldehyde intermediate which then gets reduced.
Recommended Solutions:
-
Avoid Unwanted Reductants: Ensure that no unintended reducing agents are introduced into the reaction mixture.
-
Reaction Condition Control: Harsh reaction conditions, such as high temperatures or the presence of certain metals, could potentially lead to the reduction of the nitrile.
-
Issue 4: Dimerization or Polymerization Products
-
Question: I am observing high molecular weight impurities in my product. What could be the cause?
-
Answer: Formaldehyde is prone to polymerization, especially under certain pH and temperature conditions. These polymeric species can react with the piperidine starting material or intermediates, leading to complex mixtures of high molecular weight byproducts.
Recommended Solutions:
-
Use of Formaldehyde Equivalents: Consider using a formaldehyde equivalent, such as paraformaldehyde, which can depolymerize in situ under controlled conditions.
-
Temperature Control: Maintain a controlled and consistent reaction temperature to minimize unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is a one-pot reaction starting from 1-benzyl-4-piperidone. This reaction, a variation of the Strecker synthesis, involves the reaction of the ketone with a cyanide source (e.g., sodium or potassium cyanide) and an excess of formaldehyde in a suitable solvent system.
Q2: What analytical techniques are best for identifying and quantifying impurities in this synthesis?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from non-volatile impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the desired product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of key functional groups and can be used to monitor reaction progress.
Q3: How can I purify the final product to remove these common impurities?
The most common purification method is column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system may also be an option if the product is a solid.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained during the optimization of the synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Temperature | 25°C | 50°C | 75°C |
| Yield of Desired Product | 65% | 85% | 70% |
| 1-benzyl-4-piperidone (impurity) | 15% | 5% | 8% |
| 1-benzylpiperidine-4-carbonitrile (impurity) | 10% | 3% | 5% |
| High Molecular Weight Impurities | 5% | 2% | 12% |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Troubleshooting Pathway
The following diagram illustrates a logical approach to troubleshooting the presence of a common impurity.
Caption: Troubleshooting pathway for unreacted 1-benzyl-4-piperidone.
Technical Support Center: Optimizing Solvent Systems for Piperidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with piperidine reactions.
Section 1: N-Alkylation of Piperidine
The N-alkylation of piperidine is a fundamental transformation, but it can present challenges related to reaction rate, selectivity, and by-product formation. The choice of solvent is a critical parameter for optimization.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete N-alkylation reactions can often be traced back to several factors, including the choice of solvent, the nature of the reagents, and the reaction conditions.[1]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the Sₙ2 reaction.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally recommended.[1][2] These solvents can effectively solvate the transition state, accelerating the reaction.[1] In contrast, polar protic solvents (e.g., ethanol) can solvate the nucleophile (piperidine), reducing its reactivity.
-
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Poor Leaving Group: The reaction rate is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: If the reaction is slow with an alkyl chloride, switching to a more reactive alkyl bromide or iodide will typically increase the rate.[1]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can impede the reaction.[1][3]
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Alternatively, a less sterically hindered alkylating agent or piperidine derivative should be considered if possible.
-
Q2: I am observing a significant amount of a quaternary ammonium salt by-product in my N-alkylation reaction. How can I minimize this?
A2: The formation of a quaternary ammonium salt is caused by a second alkylation event (over-alkylation) on the desired tertiary amine product. This is a common side reaction, especially when using highly reactive alkylating agents.[1]
-
Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent (e.g., 1.1-1.2 equivalents of piperidine). This ensures the alkylating agent is the limiting reagent, favoring mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains its concentration at a low level, which disfavors the second alkylation step. Using a syringe pump for gradual addition is highly effective.[1][2]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
Section 2: Fmoc Deprotection in Peptide Synthesis
Piperidine is the most common reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). Solvent choice is critical for ensuring complete and efficient deprotection.
Frequently Asked Questions & Troubleshooting
Q1: What is the standard solvent system for Fmoc deprotection and why?
A1: The standard and most widely used system is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4] DMF is a polar aprotic solvent that effectively swells the peptide-resin and dissolves the reagents.[4] A high solvent polarity is considered essential for efficient Fmoc removal with piperidine.[5] The mechanism involves piperidine acting as a base to initiate a β-elimination reaction and also as a nucleophilic scavenger to trap the resulting dibenzofulvene (DBF) intermediate, preventing side reactions.[4]
Q2: My Fmoc deprotection seems incomplete, leading to deletion sequences in my final peptide. How can I troubleshoot this?
A2: Incomplete Fmoc removal is a common problem in SPPS, particularly with sterically hindered amino acids or "difficult" sequences prone to aggregation.[6]
-
Detection of Incomplete Deprotection:
-
Kaiser Test: A qualitative ninhydrin test can detect free primary amines. A negative result (yellow beads) after the deprotection step indicates a failure to remove the Fmoc group.[6]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. Monitoring the absorbance of the solution flowing from the reaction vessel provides a quantitative measure of Fmoc removal.[4][6]
-
HPLC/MS Analysis: Analysis of the crude peptide can reveal the presence of "deletion sequences" (the target peptide missing one or more amino acids) or peptides where the Fmoc group is still attached, which can be confirmed by mass spectrometry.[6]
-
-
Solutions for Incomplete Deprotection:
-
Increase Reaction Time/Repetitions: The simplest approach is to increase the deprotection time or perform a second, fresh treatment with the piperidine/DMF solution (a "double deprotection").[6]
-
Use a Stronger Base System: For particularly difficult sequences, a more potent basic solution may be required. A common alternative is a solution containing 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[6]
-
Alternative Solvents: While DMF is standard, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be used. Recent studies have also explored pyrrolidine as an alternative base, which enables Fmoc removal in less polar solvent systems.[5]
-
Section 3: Synthesis of Substituted Piperidines
The synthesis of the piperidine ring itself, often through multi-component reactions, is highly influenced by the solvent system, which can affect reaction rates and equilibria.
Frequently Asked Questions & Troubleshooting
Q1: How does solvent polarity affect the rate of piperidine ring formation?
A1: The effect of solvent polarity depends on the specific reaction mechanism and the relative polarity of the reactants versus the transition state. In a study on the multi-component synthesis of a highly substituted piperidine, the reaction rate was found to be faster in ethanol (dielectric constant ε = 24.55) than in methanol (ε = 32.70).[7][8] This indicates that for this specific reaction, the transition state is less polar than the starting materials, and a less polar solvent (ethanol) stabilizes it less, leading to a lower activation energy and a faster rate.[7]
Q2: My cyclocondensation reaction to form a piperidine ring has a low yield. What should I investigate?
A2: Low yields in such reactions are often due to several factors.[1]
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and, critically, dry. Moisture can quench catalysts or react with intermediates, significantly reducing the yield.[1]
-
Reaction Conditions: Many cyclocondensation reactions are equilibrium-driven. Temperature, concentration, and reaction time must be carefully optimized. Consider using techniques to remove a by-product (like water) to drive the equilibrium towards the product.
-
Catalyst Choice: The choice of catalyst is crucial. For the synthesis of substituted piperidines, homogeneous catalysts like oxalic acid or tartaric acid have been shown to be effective and environmentally friendly.[7][9]
Data Presentation
Table 1: Effect of Solvent on the Rate Constant of a Substituted Piperidine Synthesis
This table summarizes kinetic data for the reaction between 4-methylbenzaldehyde, aniline, and ethyl acetoacetate, catalyzed by oxalic acid dihydrate. The second-order rate constants (k₁) were determined at various temperatures.[7][8]
| Temperature (°C) | Solvent | Dielectric Constant (ε) at 25 °C | Second-Order Rate Constant (k₁) (L mol⁻¹ s⁻¹) |
| 25 | Methanol | 32.70 | 0.0018 |
| 25 | Ethanol | 24.55 | 0.0025 |
| 30 | Methanol | - | 0.0026 |
| 30 | Ethanol | - | 0.0035 |
| 35 | Methanol | - | 0.0037 |
| 35 | Ethanol | - | 0.0048 |
| 40 | Methanol | - | 0.0051 |
| 40 | Ethanol | - | 0.0065 |
Data sourced from kinetic studies on substituted piperidine synthesis.[7][8]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
This protocol is a representative method for the direct alkylation of a secondary amine using an alkyl halide and a non-nucleophilic base.[1][2]
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine (1.0 eq.) in anhydrous acetonitrile (MeCN).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq.) to the solution at room temperature. For highly reactive halides, the use of a syringe pump is recommended to control the addition rate and minimize over-alkylation.
-
Reaction Monitoring: Stir the reaction at room temperature until completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylpiperidine.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the standard method for removing the Fmoc protecting group from a resin-bound peptide using piperidine.[4][6]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in an appropriate volume of DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
Deprotection Step 1: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate the mixture via shaking, bubbling nitrogen, or mechanical rocking for 5-10 minutes.
-
Solution Removal: Drain the deprotection solution. The filtrate can be collected for UV-Vis analysis to monitor the reaction.
-
Deprotection Step 2: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 5-10 minutes to ensure complete deprotection.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct before proceeding to the next amino acid coupling step.[4]
Visualizations
Caption: Experimental workflow for the N-alkylation of piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of Piperidine Scaffolds in Modern Drug Discovery: A Comparative Analysis
A deep dive into the synthesis, performance, and therapeutic potential of piperidine-based synthetic intermediates reveals their indispensable status in medicinal chemistry. This guide offers an objective comparison of key piperidine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in the development of next-generation therapeutics.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug development, forming the core of numerous FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for creating compounds that can interact with a wide array of biological targets with high affinity and selectivity.[3][4] Functionalized piperidines exhibit a broad spectrum of pharmacological activities, including anticancer, analgesic, and anti-Alzheimer's properties.[1][5]
This comparative analysis delves into the performance of various piperidine-based synthetic intermediates, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Performance Comparison of Piperidine Derivatives
The therapeutic efficacy of piperidine derivatives is profoundly influenced by their substitution patterns, which dictate their pharmacological profiles. The following tables summarize the performance of various piperidine derivatives across different biological assays, highlighting their potential in diverse therapeutic areas.
Opioid Receptor Modulation for Analgesia
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[2]
| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result |
| 4-Aminomethyl Piperidine Derivatives | µ-Opioid Receptor (in vivo) | Analgesic Activity (Writhing Test, % Inhibition) | HN58 showed 100% inhibition[6] |
| 4-Aminomethyl Piperidine Derivatives | µ-Opioid Receptor (in silico) | Binding Affinity (kcal/mol) | Ranged from -8.13 to -13.37 for various derivatives[6] |
| N-and 3α-modified piperidine analogues of cocaine | Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) Transporters | Inhibition of reuptake (Ki) | N-demethylation of trans-(+)-3α-piperidine-based ligands improved activity at SERT and NET.[7] |
| (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | DAT and 5-HTT | Inhibition of reuptake (Ki) | 21 nM (DAT) and 7.6 nM (5-HTT)[8] |
Anticancer Activity
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[2][9]
| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result |
| Piperidine derivatives of lead compound 1 | Mycobacterium tuberculosis (Mtb) and MenA | Inhibitory Potency (GIC50 and IC50) | Several compounds showed comparable or improved potency to the lead compound.[10] |
| Piperidinone derivative (EF24 analog) | IκB kinase (IKKβ) | Inhibitory Properties | The analog possessed better IKKβ inhibitory properties than the reference drug.[5][11] |
| Piperidine derivative 17a | Prostate cancer cell line (PC3) | Anti-proliferative activity | Inhibited PC3 proliferation in a concentration-dependent manner.[9] |
Antiviral and Other Therapeutic Applications
| Compound/Derivative Class | Target/Assay | Key Performance Metric | Result |
| 4-Hydroxypiperidine derivatives | CCR5 (HIV-1 entry) | Inhibitory Concentration (IC50) | Potent inhibition of HIV-1 entry.[2] |
| Fluorinated ethynylpiperidine derivatives (LAS-286) | Local Anesthetic Activity | Anesthetic depth and duration | Showed higher prolonged and pronounced local anesthetic activity at 0.5% concentration compared to reference preparations.[12] |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Binding Affinity (Ki) | Compound 1 showed high affinity (Ki = 3.2 nM), comparable to haloperidol.[13] |
Key Experimental Protocols
The accurate evaluation of piperidine-based intermediates relies on robust experimental methodologies. The following are detailed protocols for key assays cited in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[2]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the µ-opioid receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific radioligand for the µ-opioid receptor, such as [³H]-DAMGO.
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
HIV-1 Entry Assay (CCR5 Antagonism)
Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry into cells expressing CD4 and CCR5.[2]
Methodology:
-
Cell Culture: Use a cell line that co-expresses CD4 and CCR5 (e.g., HeLa-JC53).
-
Virus Preparation: Use a replication-competent or pseudotyped HIV-1 virus that utilizes the CCR5 co-receptor.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Infection: Add the HIV-1 virus to the treated cells and incubate to allow for viral entry.
-
Quantification of Infection: Measure the extent of viral infection using a suitable reporter gene assay (e.g., luciferase or β-galactosidase).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces viral infection by 50%.
Determination of Physicochemical Properties
Understanding the physicochemical properties of piperidine derivatives is crucial for predicting their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[14]
1. Acid Dissociation Constant (pKa) by Potentiometric Titration:
-
Dissolve a precise amount of the compound in deionized water or a suitable co-solvent.
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.[14]
2. Logarithm of the Partition Coefficient (logP/logD) by Shake-Flask Method:
-
Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).
-
Add a known amount of the test compound to the system.
-
Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
3. Thermodynamic Solubility:
-
Add an excess amount of the solid compound to a vial containing the desired aqueous buffer.
-
Agitate the sealed vial at a constant temperature for an extended period (24-48 hours) to ensure equilibrium.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC.[14]
Visualizing the Landscape: Pathways and Workflows
Diagrams illustrating key biological pathways and experimental workflows provide a clearer understanding of the context in which piperidine-based intermediates are evaluated.
Caption: Modulation of PI3K/Akt and NF-κB signaling pathways by piperidine derivatives.
Caption: General workflow for the synthesis and evaluation of piperidine-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an objective comparison of crystallographic and alternative analytical techniques for the structural validation of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a substituted piperidine derivative of interest in medicinal chemistry.
While crystallographic data for this compound is not publicly available, this guide will utilize a case study of a closely related substituted piperazine, 1-(4-nitrobenzoyl)piperazine , for which comprehensive experimental data from multiple analytical techniques exists. This allows for a practical and data-driven comparison of the methodologies.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.
Strengths:
-
Provides an unambiguous, high-resolution 3D structure.
-
Determines absolute stereochemistry.
-
Offers insights into intermolecular interactions and crystal packing.
Limitations:
-
Requires the growth of suitable single crystals, which can be a significant bottleneck.
-
Provides a static picture of the molecule in the solid state, which may not fully represent its conformation in solution.
Complementary and Alternative Techniques
While XRD is unparalleled in its precision, other spectroscopic and computational methods provide valuable and often complementary information about a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom and their relationships to one another.
Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of a compound and, through fragmentation analysis, can offer clues about its structural components. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high confidence.
Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to predict the lowest energy conformation of a molecule and to calculate various spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). Comparing these calculated values with experimental data can provide strong support for a proposed structure.
Performance Comparison: A Case Study of 1-(4-nitrobenzoyl)piperazine
To illustrate the practical application and comparative value of these techniques, we will examine the data for 1-(4-nitrobenzoyl)piperazine.
| Technique | Information Obtained | Key Performance Metrics | Advantages | Disadvantages |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Resolution (Å), R-factor | Unambiguous structure determination, absolute stereochemistry | Requires single crystals, solid-state conformation |
| ¹H NMR | Number and type of protons, proton connectivity, relative stereochemistry | Chemical shift (ppm), coupling constants (Hz) | Information on solution-state conformation, non-destructive | Can have overlapping signals, interpretation can be complex |
| ¹³C NMR | Number and type of carbon atoms | Chemical shift (ppm) | Complements ¹H NMR, good for identifying functional groups | Lower sensitivity than ¹H NMR |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | Mass-to-charge ratio (m/z) | High sensitivity, small sample amount required | Provides limited information on stereochemistry |
| DFT Calculations | Predicted 3D structure, calculated spectroscopic data | Agreement with experimental data | Can predict structures and properties, useful when crystals are unavailable | Computationally intensive, accuracy depends on the level of theory |
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
-
Crystal Growth: Single crystals of 1-(4-nitrobenzoyl)piperazine are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethyl acetate.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio of the resulting ions is measured by the mass analyzer. For high-resolution mass spectrometry, an orbitrap or time-of-flight (TOF) analyzer is used.
Density Functional Theory (DFT) Calculations
-
Model Building: The 2D structure of the molecule is drawn in a molecular modeling software package.
-
Geometry Optimization: The 3D geometry of the molecule is optimized to find the lowest energy conformation using a selected density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Property Calculation: Once the geometry is optimized, various properties such as NMR chemical shifts and vibrational frequencies can be calculated and compared to experimental data for validation.
Visualizing the Workflow and Relationships
Caption: Experimental workflow for the structural validation of a small molecule.
Caption: Logical relationships between analytical data and the final structure.
A Comparative Guide to 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile and Alternative Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the appropriate selection of molecular building blocks is a critical determinant of synthetic efficiency and the successful construction of complex target molecules. Among the vast array of available scaffolds, the piperidine ring is a privileged structure, frequently incorporated into a multitude of pharmaceutical agents due to its favorable pharmacokinetic properties. This guide provides a comparative analysis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile , a versatile yet under-documented building block, against other established synthetic precursors for the generation of 4,4-disubstituted piperidine cores.
Introduction to this compound
This compound is a bifunctional piperidine derivative that offers two key reactive handles: a primary alcohol and a nitrile group, at the C4 position. The N-benzyl group serves as a common and robust protecting group for the piperidine nitrogen, which can be readily removed in later synthetic stages. This particular arrangement of functional groups makes it an attractive intermediate for the synthesis of spirocyclic compounds and other complex molecules with potential therapeutic applications.
Due to the limited availability of detailed experimental data for this specific compound, this guide presents a plausible and chemically sound synthetic route, alongside a comparison with alternative, well-documented building blocks and synthetic strategies.
Proposed Synthesis of this compound
A practical synthetic approach to this compound can be envisioned starting from the readily available 1-benzyl-4-piperidone. The synthesis can be conceptualized as a two-step process involving the introduction of the cyano and hydroxymethyl functionalities at the C4 position.
A plausible route involves a nucleophilic addition of a cyanide source to 1-benzyl-4-piperidone to form the corresponding cyanohydrin, followed by the introduction of the hydroxymethyl group. A more direct approach could be a variation of the Strecker synthesis, reacting the piperidone with a cyanide source and formaldehyde.
Comparison of Synthetic Building Blocks and Methodologies
The following table provides a comparative overview of the proposed synthesis for this compound and established alternative routes to achieve similar 4,4-disubstituted piperidine scaffolds.
| Feature | Proposed: this compound | Alternative 1: N-Boc-4-formylpiperidine | Alternative 2: N-Benzyl-4,4-dicarbethoxypiperidine |
| Starting Material | 1-Benzyl-4-piperidone | N-Boc-4-piperidone | 1-Benzyl-4-piperidone |
| Key Transformations | Cyanohydrin formation/Strecker-type reaction with formaldehyde | Wittig reaction, Hydroboration-oxidation | Knoevenagel condensation with diethyl malonate, Reduction |
| Functional Group Introduction | Simultaneous or sequential introduction of -CN and -CH₂OH | Stepwise introduction of -CHO then conversion to -CH₂OH and -CN | Introduction of two carboxylates, then modification |
| Protecting Group | N-Benzyl | N-Boc | N-Benzyl |
| Reported/Expected Yield | Moderate to Good (Estimated) | Good to Excellent (Documented) | Good (Documented) |
| Advantages | Potentially convergent, direct access to the target structure. | Well-established chemistry, orthogonal protecting group. | Versatile intermediate for various C4-disubstituted patterns. |
| Disadvantages | Limited experimental data, potential for side reactions. | Multi-step sequence to achieve the target functionality. | Requires further steps to differentiate the two ester groups if needed. |
Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: The following is a proposed experimental protocol based on established chemical principles, as detailed experimental procedures for this specific compound are not widely available.
Step 1: Synthesis of 1-Benzylpiperidine-4-carbonitrile
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol or a biphasic system of dichloromethane and water) is added potassium cyanide (1.2 equivalents).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-benzylpiperidine-4-carbonitrile.
Step 2: Hydroxymethylation of 1-Benzylpiperidine-4-carbonitrile
-
To a solution of 1-benzylpiperidine-4-carbonitrile (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added at low temperature (-78 °C).
-
After stirring for a short period, paraformaldehyde (1.5 equivalents) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Logical Comparison of Synthetic Strategies
The choice of a synthetic building block is often a trade-off between the directness of the route, the availability and cost of starting materials, and the robustness of the chemical transformations. The following diagram outlines the decision-making process when selecting a building block for a 4,4-disubstituted piperidine core.
Caption: Decision tree for selecting a 4,4-disubstituted piperidine building block.
Conclusion
This compound represents a potentially valuable, though currently underutilized, building block for the synthesis of complex piperidine-containing molecules. Its bifunctional nature allows for diverse subsequent chemical modifications. While detailed experimental validation is needed, the proposed synthetic route from 1-benzyl-4-piperidone appears feasible and offers a direct pathway to this interesting scaffold.
In contrast, alternative building blocks such as N-Boc-4-formylpiperidine and N-Benzyl-4,4-dicarbethoxypiperidine provide well-established and versatile routes to 4,4-disubstituted piperidines. The choice between these alternatives will depend on the specific synthetic goals, the desired N-protecting group strategy, and the overall complexity of the target molecule. Researchers are encouraged to consider the trade-offs in terms of step economy, availability of starting materials, and the robustness of the synthetic sequence when designing their synthetic strategies.
Efficacy Analysis of 1-Benzylpiperidine Derivatives in Opioid Modulation and Acetylcholinesterase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the efficacy of two distinct classes of drugs derived from this versatile chemical moiety: µ-opioid receptor agonists and acetylcholinesterase inhibitors. By examining key experimental data, detailed methodologies, and the underlying signaling pathways, this document aims to offer valuable insights for researchers and professionals engaged in drug discovery and development.
I. Opioid Receptor Modulators: The Case of Remifentanil
Derivatives of 1-benzylpiperidine have yielded potent analgesics that target the µ-opioid receptor. A prominent example is Remifentanil, an ultra-short-acting synthetic opioid. Its efficacy is compared here with Morphine, a classical opioid agonist.
Quantitative Efficacy Data
| Compound | Target | Binding Affinity (Ki/IC50) | Efficacy (EC50) |
| Remifentanil | µ-opioid Receptor | 0.60 nM (IC50)[1] | 0.91 ng/mL (for smooth LMA removal)[2] |
| 1.80 ng/mL (to prevent propofol injection pain)[3] | |||
| 2.19 - 2.90 ng/mL (for suppressing hemodynamic response)[4] | |||
| Morphine | µ-opioid Receptor | 1.168 nM (Ki)[5] | Varies significantly with pain model and administration route |
Experimental Protocols
A. Radioligand Binding Assay for µ-Opioid Receptor Affinity:
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Remifentanil).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
B. In Vivo Analgesia Assessment (Hot Plate Test):
-
Objective: To evaluate the analgesic efficacy of the test compound in an animal model of acute pain.
-
Methodology:
-
Animal Model: Mice or rats are used.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) is used.
-
Procedure: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded.
-
Drug Administration: The test compound (e.g., Remifentanil) is administered, typically via intravenous or intraperitoneal injection.
-
Post-treatment Measurement: The latency to the pain response is measured again at various time points after drug administration.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated. A cross-tolerance study with a known opioid like morphine can also be performed.[6]
-
Signaling Pathway
Activation of the µ-opioid receptor by an agonist like Remifentanil initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It also modulates ion channels, specifically activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.[7][8][9]
II. Acetylcholinesterase Inhibitors for Alzheimer's Disease
The 1-benzylpiperidine scaffold is also central to the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. This section compares a highly potent experimental compound with the widely prescribed drug, Donepezil.
Quantitative Efficacy Data
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy |
| Compound 21 * | Acetylcholinesterase (AChE) | 0.56 nM | Marked increase in acetylcholine in rat cerebral cortex and hippocampus at 3 mg/kg[10] |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM[11] - 6.7 nM[12] | Improves cognitive scores in Alzheimer's disease patients[12] |
*Compound 21: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[10]
Experimental Protocols
A. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Objective: To determine the in vitro potency (IC50) of a compound to inhibit acetylcholinesterase.
-
Methodology:
-
Enzyme and Substrate: Purified acetylcholinesterase (from electric eel or recombinant human) and acetylthiocholine iodide are used.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.
-
Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by adding the substrate. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[10]
-
B. In Vivo Brain Acetylcholine Level Measurement (Microdialysis):
-
Objective: To measure the effect of an AChE inhibitor on acetylcholine levels in specific brain regions of a living animal.
-
Methodology:
-
Animal Model: Rats are typically used.
-
Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or cerebral cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Drug Administration: The test compound (e.g., Donepezil) is administered orally or via injection.
-
Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: The change in acetylcholine concentration from baseline after drug administration is determined.[12]
-
Signaling Pathway
Acetylcholinesterase inhibitors do not act on a classical signaling pathway but rather modulate the availability of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting the AChE enzyme, these drugs prevent the breakdown of acetylcholine, thereby increasing its concentration and duration of action at cholinergic synapses. This enhanced cholinergic transmission is thought to improve cognitive function in conditions like Alzheimer's disease, where there is a deficit in this neurotransmitter system.[13][14][15]
Conclusion
The 1-benzylpiperidine scaffold continues to be a highly fruitful starting point for the development of potent and selective drugs. The examples of Remifentanil and the novel acetylcholinesterase inhibitors demonstrate the chemical tractability of this core structure to target distinct biological systems with high efficacy. The comparative data and experimental protocols provided in this guide are intended to facilitate further research and development in these and other therapeutic areas leveraging this important pharmacophore.
References
- 1. mdpi.com [mdpi.com]
- 2. Predicted EC50 and EC95 of Remifentanil for Smooth Removal of a Laryngeal Mask Airway Under Propofol Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The EC50 of remifentanil to minimize the cardiovascular changes during head holder pinning in neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remifentanil produces cross-desensitization and tolerance with morphine on the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 15. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic synthesis of functionalized piperidines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of four prominent synthetic routes to these valuable N-heterocycles: the Aza-Diels-Alder reaction, catalytic hydrogenation of pyridines, reductive amination of 1,5-dicarbonyl precursors, and transition-metal-catalyzed C-H functionalization. We present a synopsis of their performance, supported by experimental data, detailed methodologies for key reactions, and visualizations of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route to a target functionalized piperidine is contingent on several factors, including the desired substitution pattern, stereochemical outcome, substrate availability, and scalability. Below is a summary of the key characteristics of the four major synthetic strategies.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene. | Convergent, rapid construction of the piperidine ring, good control over stereochemistry. | Often requires activated dienes and imines, potential for regio- and stereoisomeric mixtures. |
| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor. | Atom-economical, access to a wide range of substitution patterns, well-established industrial processes. | Often requires harsh conditions (high pressure/temperature), potential for catalyst poisoning, and over-reduction of other functional groups. |
| Reductive Amination | Cyclization of a 1,5-dicarbonyl compound with an amine. | Utilizes readily available starting materials, good for synthesizing specific substitution patterns. | Can be a multi-step process to prepare the dicarbonyl precursor, potential for side reactions. |
| C-H Functionalization | Direct modification of C-H bonds on a pre-existing piperidine ring. | Late-stage functionalization, high atom economy, avoids de novo ring synthesis. | Can be challenging to control regioselectivity, often requires directing groups and expensive catalysts. |
Quantitative Data Comparison
The following tables provide a comparative overview of the yields, diastereoselectivities, and enantioselectivities for representative examples of each synthetic route, extracted from the literature.
Table 1: Aza-Diels-Alder Reaction
| Catalyst (mol%) | Diene | Imine | Yield (%) | d.r. (endo/exo) | ee (%) | Reference |
| Chiral Phosphoric Acid (10) | Cyclohexenone | N-PMP-benzaldimine | 78 | 82:18 | 85 | [1] |
| (l)-Proline (20) | Acetone | Δ¹-Piperideine | 90 | - | 97 | [2] |
| MgI₂ | 4-iodo-2-trimethylsilyloxy-butadiene | Benzyl-protected imine | High | - | - | [3] |
Table 2: Catalytic Hydrogenation of Pyridines
| Catalyst | Substrate | Conditions | Yield (%) | d.r. (cis/trans) | ee (%) | Reference |
| Rh₂O₃ (0.5 mol%) | 2-substituted pyridines | 5 bar H₂, TFE, 40°C, 16h | >95 | - | - | [4] |
| [Cp*RhCl₂]₂/KI | N-benzylpyridinium salt | HCOOH/NEt₃, 40°C, 24h | - | - | - | [5] |
| Pd(OH)₂/C | 2-Oxazolidinone-substituted pyridine | 100 bar H₂, AcOH | 90 | - | 98 | [6] |
| Iridium(III) complex | Substituted pyridines | Low catalyst loading | High | High | - | [7] |
Table 3: Reductive Amination
| Substrate | Amine Source | Reducing Agent | Yield (%) | d.r. | Reference |
| 1,5-dicarbonyl sugar derivative | NH₄OAc | NaBH₃CN | 73 | Stereocontrolled | [8] |
| 2,6-heptodiulose | NH₄OAc | NaBH₃CN | 44 (over 2 steps) | Single isomer | [9] |
| Glutaric anhydride & aniline | - | - | - | - | [10] |
Table 4: C-H Functionalization of Piperidines
| Catalyst | Substrate | Coupling Partner | Position | Yield (%) | d.r. | Reference |
| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Aryldiazoacetate | C2 | 83 | 11:1 | [8] |
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | Aryldiazoacetate | C2 | 87 | 22:1 | [8] |
| Palladium(II) | N-Boc-piperidine | Aryl boronic acid | β | - | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of each synthetic route.
Protocol 1: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is adapted from a procedure for the enantioselective synthesis of piperidine derivatives.[1]
Reaction: Cyclohexenone with N-PMP-benzaldimine catalyzed by a chiral phosphoric acid.
-
To a solution of N-PMP-benzaldimine (0.2 mmol) in toluene (1.5 mL) is added cyclohexenone (10.0 equivalents).
-
The chiral phosphoric acid catalyst (10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 6 days.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired piperidine product.
Protocol 2: Rhodium-Catalyzed Hydrogenation of a Pyridine Derivative
This protocol is a general procedure for the hydrogenation of functionalized pyridines using a rhodium oxide catalyst.[4]
Reaction: Hydrogenation of a substituted pyridine.
-
In a reaction vessel, the substituted pyridine (0.8 mmol) is dissolved in 2,2,2-trifluoroethanol (TFE) (1 mL).
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%) is added to the solution.
-
The vessel is placed in a high-pressure reactor, which is then purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 5 bar.
-
The reaction mixture is stirred at 40°C for 16 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by chromatography or distillation.
Protocol 3: Reductive Amination for Piperidine Synthesis
This protocol is based on the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl compounds.[8]
Reaction: Cyclization of a 1,5-dicarbonyl sugar derivative with ammonium formate.
-
The crude 1,5-dicarbonyl sugar derivative (1.0 mmol) is dissolved in a suitable solvent such as methanol.
-
Ammonium formate (1.5 equivalents) is added as the nitrogen source.
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise as the reducing agent.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 4: Palladium-Catalyzed α-C-H Arylation of N-Boc-Piperidine
This protocol describes a procedure for the direct arylation of N-Boc-piperidine.[12]
Reaction: N-arylation of ortho-methyl 4-anilino-1-Boc-piperidine with an aryl halide.
-
In an inert atmosphere glovebox, an oven-dried Schlenk flask is charged with ortho-methyl 4-anilino-1-Boc-piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Anhydrous toluene is added, and the flask is sealed.
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred for the specified time (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic routes.
Conclusion
The synthesis of functionalized piperidines is a rich and evolving field, with each of the discussed methods offering distinct advantages and facing unique challenges. The Aza-Diels-Alder reaction provides a powerful tool for the convergent and stereocontrolled synthesis of the piperidine core. Catalytic hydrogenation of pyridines remains a highly relevant and atom-economical approach, especially in industrial settings. Reductive amination offers a versatile route from readily available dicarbonyl precursors. Finally, the advent of C-H functionalization has opened up new avenues for the late-stage modification of complex piperidine-containing molecules, a strategy of immense value in drug discovery programs. The choice of the optimal synthetic route will ultimately be guided by the specific structural and stereochemical requirements of the target molecule, as well as practical considerations such as reagent availability, cost, and scalability. This guide aims to serve as a valuable resource for researchers in navigating these choices and accelerating the discovery and development of new piperidine-based therapeutics.
References
- 1. Palladium-catalyzed β -Selective C(sp3)-H Arylation of N-Boc-Piperidines -ORCA [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines (2013) | Anthony Millet | 119 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Precursors for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For researchers and professionals in drug development, the efficient synthesis of complex intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a valuable building block in medicinal chemistry. The comparison focuses on the starting precursors, reaction pathways, and available experimental data to inform precursor selection and process optimization.
The two main strategies diverge based on the initial precursor: a pre-formed N-benzylated piperidone requiring subsequent functionalization at the 4-position, versus a piperidine derivative already possessing the nitrile group, which then undergoes N-benzylation and hydroxymethylation.
Route 1: Synthesis from 1-Benzyl-4-piperidone
This approach utilizes the readily available 1-Benzyl-4-piperidone as the starting material. The key transformation involves the simultaneous or sequential addition of a cyanide group and a hydroxymethyl group to the carbonyl carbon. A plausible and efficient method for this is a one-pot reaction analogous to the Strecker synthesis, employing formaldehyde as the source of the hydroxymethyl group and a cyanide salt.
Route 2: Synthesis from a 4-Cyanopiperidine Precursor
This alternative strategy commences with a piperidine ring already functionalized with a nitrile group at the 4-position, such as 4-piperidinecarbonitrile. The synthesis then proceeds through N-benzylation, followed by the introduction of the hydroxymethyl group at the 4-position. This hydroxymethylation can be achieved through various methods, including the reaction of an enolate of the N-benzylated nitrile with formaldehyde. A related multi-step synthesis has been reported starting from 4-piperidinecarboxylic acid, which is converted to 1-benzylpiperidine-4-carbonitrile.
Quantitative Data Comparison
| Parameter | Route 1: From 1-Benzyl-4-piperidone | Route 2: From 4-Piperidinecarbonitrile Derivative |
| Starting Material | 1-Benzyl-4-piperidone | 4-Piperidinecarbonitrile or 4-Piperidinecarboxylic acid |
| Key Reactions | Strecker-type reaction with formaldehyde and cyanide | N-benzylation, α-hydroxymethylation |
| Number of Steps | Typically 1-2 steps | 2-3 steps |
| Reported/Analogous Yield | Moderate to Good (yields for Strecker reactions can be variable) | Good (N-benzylation and subsequent functionalization often proceed with good yields)[1] |
| Reaction Conditions | Mild to moderate, may require careful pH control | N-benzylation: moderate heating; Hydroxymethylation: often requires strong base and low temperatures. |
| Scalability | Potentially scalable as a one-pot process | Multi-step nature may add complexity to scaling up. |
| Precursor Availability | 1-Benzyl-4-piperidone is commercially available. | 4-Piperidinecarbonitrile and 4-piperidinecarboxylic acid are commercially available. |
Experimental Protocols
Route 1: Representative Protocol for Strecker-type Synthesis
While a specific protocol for the target molecule is not available, a general procedure for a Strecker reaction on a piperidone can be adapted.
Materials:
-
1-Benzyl-4-piperidone
-
Paraformaldehyde
-
Potassium cyanide
-
Hydrochloric acid
-
Methanol
-
Water
Procedure:
-
To a solution of 1-benzyl-4-piperidone in methanol, add paraformaldehyde and potassium cyanide.
-
Slowly add hydrochloric acid while maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: Representative Protocol for Synthesis from a 4-Cyanopiperidine Precursor
This protocol is based on a multi-step synthesis described in a patent for a related compound, adapted for the synthesis of the target molecule.[1]
Step 1: N-Benzylation of 4-Piperidinecarbonitrile
Materials:
-
4-Piperidinecarbonitrile
-
Benzyl bromide
-
Triethylamine
-
Methanol
Procedure:
-
Dissolve 4-piperidinecarbonitrile in methanol.
-
Add triethylamine followed by the dropwise addition of benzyl bromide.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield 1-benzylpiperidine-4-carbonitrile.
Step 2: 4-Hydroxymethylation of 1-Benzylpiperidine-4-carbonitrile
Materials:
-
1-Benzylpiperidine-4-carbonitrile
-
A strong base (e.g., LDA or NaH)
-
Paraformaldehyde
-
Anhydrous THF
Procedure:
-
Prepare a solution of the strong base in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78°C).
-
Slowly add a solution of 1-benzylpiperidine-4-carbonitrile in anhydrous THF to the base solution.
-
Stir the mixture at low temperature for a period to allow for enolate formation.
-
Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography to yield this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice of precursor will likely depend on factors such as the desired scale of the synthesis, the availability and cost of the starting materials, and the robustness of the reaction steps.
-
Route 1 (from 1-Benzyl-4-piperidone) presents the advantage of potentially being a more convergent and shorter synthesis. However, the one-pot Strecker-type reaction may require careful optimization to control side reactions and achieve high yields.
-
Route 2 (from a 4-cyanopiperidine precursor) offers a more stepwise approach, which may allow for better control over each transformation and potentially higher overall yields with less optimization. However, it involves more synthetic steps, which could impact the overall efficiency and cost on a larger scale.
For laboratory-scale synthesis and initial exploration, Route 1 may be an attractive option due to its conciseness. For larger-scale production where reproducibility and yield are critical, the more controlled, stepwise approach of Route 2 might be preferable, despite the additional steps. Further experimental validation and optimization would be necessary to determine the most efficient and scalable route for a specific application.
References
The Nuances of Benzodiazepine Design: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a benzodiazepine derivative and its activity is paramount for designing safer and more effective therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzodiazepine derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Benzodiazepines exert their well-known anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3][4] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a more pronounced inhibitory signal.[1][2]
The diverse pharmacological effects of benzodiazepines are a direct consequence of the heterogeneity of the GABA-A receptor, which is a pentameric structure composed of different subunit combinations.[3] The most common isoforms in the central nervous system are composed of α, β, and γ subunits.[5] The specific α subunit (α1, α2, α3, or α5) present in the receptor complex significantly influences the pharmacological profile of a binding benzodiazepine.[1] For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties, and the α5 subunit is involved in learning and memory.[5]
Comparative Analysis of Benzodiazepine Derivatives' Binding Affinity
The binding affinity of a benzodiazepine derivative to the GABA-A receptor is a critical determinant of its potency. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values of several benzodiazepine derivatives for different GABA-A receptor subtypes, highlighting the impact of structural modifications on receptor affinity and selectivity.
| Compound | Structure | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Imidazobenzodiazepine Derivative 1-S | R = CH3 (S-isomer) | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 |
| Imidazobenzodiazepine Derivative 1-R | R = CH3 (R-isomer) | 35.8 ± 3.2 | 18.9 ± 1.7 | 33.7 ± 3.8 | 7.1 ± 0.6 |
| Triazolam-like Derivative 2-S | Fused triazolo ring | 45.7 ± 4.1 | 12.3 ± 1.1 | 51.2 ± 5.6 | 15.8 ± 1.4 |
| Diazepam-like Derivative 3-S | Classical 1,4-benzodiazepine | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 18.3 ± 1.6 |
| Clobazam | 1,5-benzodiazepine | - | Higher affinity for α2 | - | - |
| N-desmethylclobazam | Metabolite of Clobazam | - | Higher affinity for α2 | - | - |
| Clonazepam | 7-nitro derivative | - | - | - | - |
| Zolpidem | Imidazopyridine (non-benzodiazepine) | High affinity for α1 | Lower affinity | Lower affinity | Lower affinity |
Data sourced from multiple studies.[1][5][6][7] Note that direct comparison between studies may be limited by variations in experimental conditions.
From this data, several key SAR insights can be drawn:
-
Stereochemistry Matters: The S-isomer of the imidazobenzodiazepine derivative (1-S) consistently shows a higher binding affinity (lower Ki) across all tested subtypes compared to its R-isomer (1-R).[5][6] This highlights the critical role of stereochemistry in the interaction with the benzodiazepine binding site.
-
Fused Heterocyclic Rings: The presence of a fused triazolo ring, as seen in the triazolam-like derivative, can significantly influence subtype selectivity, with this particular compound showing a preference for the α2 and α5 subtypes.[5][8]
-
Substitutions on the Benzodiazepine Core: The classic 1,4-benzodiazepine structure of the diazepam-like derivative demonstrates relatively broad affinity across the tested subtypes.[5] The nature and position of substituents on the two aromatic rings are crucial for modulating affinity and selectivity. For instance, an electronegative substituent at the 7-position (like the nitro group in clonazepam) is generally known to enhance activity.[9]
-
Structural Isomers: Clobazam, a 1,5-benzodiazepine, and its active metabolite, N-desmethylclobazam, exhibit a greater affinity for α2-containing GABA-A receptors compared to α1-containing receptors, which may contribute to its distinct clinical profile.[7]
-
Beyond Benzodiazepines: Zolpidem, while not a benzodiazepine, also acts on the benzodiazepine binding site but with high selectivity for the α1 subunit, which is consistent with its primary use as a hypnotic.[7]
Experimental Protocols
The quantitative data presented above are typically generated through a combination of radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay (e.g., [3H]-Flumazenil Binding)
This method is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-flumazenil) from the GABA-A receptor.
1. Membrane Preparation:
- Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- A constant concentration of the radioligand ([3H]-flumazenil) and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes.
- The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.[10]
3. Separation of Bound and Free Ligand:
- The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed with cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Electrophysiology (e.g., Two-Electrode Voltage Clamp)
This technique directly measures the functional effect of a compound on the GABA-A receptor by recording the ion flow through the channel.
1. Oocyte Expression System:
- Messenger RNA (mRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2) is injected into Xenopus oocytes.
- The oocytes are incubated for several days to allow for the expression of functional receptors on their cell membrane.
2. Electrophysiological Recording:
- The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
- The oocyte is perfused with a solution containing a low concentration of GABA to elicit a baseline current.
- The test compound is then co-applied with GABA, and the change in the current is measured.[11]
3. Data Analysis:
- The potentiation of the GABA-induced current by the test compound is quantified.
- Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involved in benzodiazepine SAR, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow.
Caption: GABA-A receptor signaling pathway and allosteric modulation by benzodiazepines.
Caption: Experimental workflow for determining benzodiazepine activity.
By integrating quantitative data with detailed experimental protocols and clear visual aids, researchers can gain a deeper understanding of the structure-activity relationships of benzodiazepine derivatives. This knowledge is crucial for the rational design of novel compounds with improved therapeutic profiles, such as enhanced subtype selectivity and reduced side effects. The continuous exploration of these relationships will undoubtedly pave the way for the next generation of central nervous system therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SAR of Benzodiazipines | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a critical step in ensuring the reliability and reproducibility of experimental data and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for purity confirmation of this compound, complete with detailed experimental protocols and supporting data.
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and the available instrumentation. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
A summary of the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound is presented below.
| Analytical Method | Principle | Strengths | Limitations | Typical Purity Assay (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high precision, suitable for non-volatile compounds.[1] | Requires a chromophore for UV detection; may require derivatization.[1] | >99% | ~0.01 µg/mL[1] | ~0.04 µg/mL[1] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a reference standard for each impurity, non-destructive.[2][3] | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | >98% | Analyte dependent, typically in the mg range. | Analyte dependent, typically in the mg range. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying volatile impurities.[4] | The compound may require derivatization to improve volatility and thermal stability.[5] | >99% | pg to ng range | pg to ng range |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a protocol for a structurally related piperidine derivative and is suitable for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[1]
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 68:32 v/v) with 0.1% phosphoric acid.[6] The exact ratio should be optimized for the best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the primary standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve generated from the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a direct measurement of purity against a certified internal standard.[7]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[7]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.[3] Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the presence of a hydroxyl group, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC-MS analysis. Silylation is a common derivatization technique for hydroxyl groups.
Instrumentation:
-
GC-MS system
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
This compound sample
Procedure:
-
Derivatization: In a vial, dissolve a known amount of the sample in the anhydrous solvent. Add an excess of the silylating agent. Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Injector temperature: 250°C
-
MS transfer line temperature: 280°C
-
Ionization mode: Electron Ionization (EI)
-
Mass range: Scan a range appropriate for the derivatized analyte and potential impurities (e.g., 50-500 amu).
-
-
Analysis: Inject the derivatized sample into the GC-MS system. The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak can be used to confirm the identity of the derivatized analyte, and the spectra of minor peaks can help in the identification of impurities.
Potential Impurities
Based on a likely synthetic route starting from 1-benzyl-4-piperidone, potential impurities in this compound could include:
-
Unreacted starting materials: 1-benzyl-4-piperidone.
-
Reagents: Residual cyanide salts.
-
By-products: Products of hydrolysis of the nitrile group to a carboxylic acid or amide, or by-products from the reduction step if the hydroxymethyl group is introduced via reduction of a corresponding ester.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway Diagram (Illustrative Example)
While not directly a signaling pathway, the following diagram illustrates the logical flow of selecting an analytical method based on sample properties.
References
Spectroscopic Comparison of Piperidine and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of piperidine and its structurally similar analogs: N-methylpiperidine, 2-methylpiperidine, 4-methylpiperidine, and N-acetylpiperidine. Intended for researchers, scientists, and drug development professionals, this document offers a detailed analysis of their spectral properties to aid in identification, characterization, and the design of novel compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes a relevant signaling pathway.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for piperidine and its selected analogs. These values are compiled from various spectroscopic databases and literature sources, providing a clear and objective comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-2, H-6 (α) | H-3, H-5 (β) | H-4 (γ) | Other Protons |
| Piperidine | ~2.79 | ~1.54 | ~1.58 | NH: ~1.51 |
| N-Methylpiperidine | ~2.33 | ~1.59 | ~1.41 | N-CH₃: ~2.23 |
| 2-Methylpiperidine | ~2.57 (H-6eq), ~2.67 (H-6ax), ~2.5-2.6 (H-2) | ~1.0-1.8 | ~1.0-1.8 | 2-CH₃: ~1.05 (d) |
| 4-Methylpiperidine | ~3.03 (ax), ~2.57 (eq) | ~1.61 (ax), ~1.08 (eq) | ~1.45 | 4-CH₃: ~0.91 (d) |
| N-Acetylpiperidine | ~3.50 | ~1.60 | ~1.55 | CO-CH₃: ~2.10 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2, C-6 (α) | C-3, C-5 (β) | C-4 (γ) | Other Carbons |
| Piperidine | 47.5 | 27.2 | 25.2 | - |
| N-Methylpiperidine | 56.8 | 26.5 | 24.6 | N-CH₃: 46.8 |
| 2-Methylpiperidine | 54.3 (C-2), 47.5 (C-6) | 35.5 (C-3), 26.5 (C-5) | 25.0 | 2-CH₃: 22.5 |
| 4-Methylpiperidine | 46.9 | 35.1 | 31.0 | 4-CH₃: 22.5 |
| N-Acetylpiperidine | 46.1, 41.5 | 26.2, 25.5 | 24.5 | C=O: 169.2, CO-CH₃: 21.4 |
Table 3: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Piperidine | 85 | 84 (M-1), 70, 56, 43 |
| N-Methylpiperidine | 99 | 98 (M-1), 84, 70, 57, 42 |
| 2-Methylpiperidine | 99 | 98 (M-1), 84 (M-15), 56 |
| 4-Methylpiperidine | 99 | 98 (M-1), 84, 56 |
| N-Acetylpiperidine | 127 | 84, 70, 43 |
Table 4: IR Spectroscopy Data (Key Vibrational Bands, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch |
| Piperidine | ~3280 (broad) | ~2930, ~2850 | - |
| N-Methylpiperidine | - | ~2930, ~2850, ~2780 | - |
| 2-Methylpiperidine | ~3300 (broad) | ~2930, ~2850 | - |
| 4-Methylpiperidine | ~3350 (broad) | ~2920, ~2850 | - |
| N-Acetylpiperidine | - | ~2940, ~2860 | ~1640 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop directly onto the ATR crystal. For solid samples, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Electron Ionization (EI-MS): For volatile compounds like piperidine and its simple alkyl derivatives, introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. The standard electron energy for ionization is 70 eV.
-
Electrospray Ionization (ESI-MS): For less volatile or more polar compounds, ESI is the preferred method. Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Spectra are typically acquired in positive ion mode.
Visualization of a Relevant Signaling Pathway
Piperidine and its derivatives are known to interact with various biological targets, including neurotransmitter receptors. One such target is the GABA-A receptor, a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. The natural product piperine, which contains a piperidine moiety, has been shown to modulate GABA-A receptor activity.
Caption: Modulation of GABAA Receptor Signaling by Piperidine Analogs.
The diagram above illustrates the canonical GABAergic signaling pathway and the modulatory role of certain piperidine analogs. In the presynaptic neuron, glutamate is converted to GABA by glutamic acid decarboxylase (GAD). GABA is then packaged into vesicles and released into the synaptic cleft, where it binds to the GABA-A receptor on the postsynaptic neuron. This binding opens a chloride channel, leading to an influx of chloride ions, hyperpolarization of the postsynaptic membrane, and ultimately, neuronal inhibition. Piperidine analogs, such as piperine, can act as positive allosteric modulators, enhancing the effect of GABA and increasing the inhibitory signal.
Caption: General workflow for the spectroscopic analysis of piperidine analogs.
Unlocking the Potential of Isatin-Derived Spiro Compounds: A Comparative Guide to Their Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Among these, spiro compounds, particularly those derived from the versatile precursor isatin, have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial performance of isatinderived spirooxindoles, supported by experimental data and detailed methodologies to aid in their evaluation and further development.
Spirooxindoles, synthesized from the readily available isatin core, have demonstrated significant potential in medicinal chemistry. Their rigid, three-dimensional structure allows for precise interactions with biological targets, leading to potent anticancer and antimicrobial effects. This guide delves into the biological activities of representative spirooxindole derivatives, offering a clear comparison of their efficacy.
Comparative Analysis of Anticancer Activity
The anticancer potential of isatin-derived spirooxindoles has been extensively studied against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess cell viability and cytotoxicity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for comparing the cytotoxic potential of these compounds.
Below is a summary of the IC50 values for representative spirooxindole derivatives against common cancer cell lines.
| Compound ID | Spiro-Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| SO-1 | Spiro[pyrrolidine-3,3'-oxindole] | A549 (Lung) | 34.99 | [1] |
| HepG2 (Liver) | 41.56 | [1] | ||
| SO-2 | Spiro[pyrrolidine-3,3'-oxindole] | A549 (Lung) | 47.92 | [1] |
| HepG2 (Liver) | 86.53 | [1] | ||
| SO-3 | Spiro[pyrrolizidine-3,3'-oxindole] | MDA-MB-468 (Breast) | 407.47 | [2] |
| SO-4 | Spiro[dihydropyridine-oxindole] | HCT116 (Colon) | 2.9 | [3] |
| SJSA-1 (Osteosarcoma) | 0.96 | [3] |
Comparative Analysis of Antimicrobial Activity
In addition to their anticancer properties, isatin-derived spirooxindoles have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The following table summarizes the MIC values of representative spirooxindole derivatives against selected microbial strains.
| Compound ID | Spiro-Ring System | Microbial Strain | MIC (µg/mL) | Reference |
| SO-5 | Spiro[pyrrolidine-3,3'-oxindole] | Staphylococcus aureus | 20 | [4] |
| Escherichia coli | 20 | [4] | ||
| SO-6 | Spiro[pyrrolidine-3,3'-oxindole] | Staphylococcus aureus | 3.9 | [5] |
| Micrococcus luteus | 31.5 | [5] | ||
| SO-7 | Spiro[pyrrolizidine-3,3'-oxindole] | Bacillus subtilis | 0.291 (µM) | [6] |
| Pseudomonas aeruginosa | 0.146 (µM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] from Isatin
A common and efficient method for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[7][8]
Materials:
-
Substituted isatin
-
α-amino acid (e.g., L-proline or sarcosine)
-
Dipolarophile (e.g., α,β-unsaturated carbonyl compound)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
A mixture of the substituted isatin (1 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1 mmol) is taken in a round-bottom flask.
-
The appropriate solvent (10-15 mL) is added to the mixture.
-
The reaction mixture is refluxed for the required time (typically 2-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold solvent, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Spirooxindole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the spirooxindole compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the spiro compounds.[12][13][14][15][16]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Spirooxindole compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic or antifungal agent (positive control)
-
Solvent (negative control)
-
Sterile cork borer
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
A standardized inoculum of the test microorganism is swabbed uniformly onto the surface of the agar plate.
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
A specific volume (e.g., 50-100 µL) of the spirooxindole compound solution at a known concentration is added to the wells.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Western Blot Analysis for p53 and MDM2 Expression
This technique is used to detect the levels of specific proteins, such as p53 and MDM2, in cancer cells after treatment with spirooxindoles.[17][18][19]
Materials:
-
Cancer cells treated with spirooxindole compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified and normalized to the loading control to determine the relative protein expression levels.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the MTT assay to determine the anticancer activity of spirooxindoles.
Caption: Experimental workflow for the agar well diffusion method to assess antimicrobial activity.
Caption: Simplified signaling pathway showing the inhibition of the p53-MDM2 interaction by spirooxindoles.
References
- 1. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. hereditybio.in [hereditybio.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of acetylcholinesterase inhibitors derived from piperidines
A Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of acetylcholinesterase (AChE) inhibitors, a critical class of drugs for the symptomatic treatment of Alzheimer's disease (AD). The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[1] Acetylcholinesterase inhibitors work by preventing the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[2][3] Donepezil, a highly effective and widely prescribed FDA-approved drug for AD, prominently features an N-benzylpiperidine moiety, highlighting the significance of this structural class.[2][4]
This guide provides a comparative analysis of various piperidine-derived AChE inhibitors, presenting their biological performance based on experimental data. It includes detailed experimental protocols for key assays and visual diagrams of the underlying signaling pathway and experimental workflows to support further research and development in this area.
Comparative Performance of Piperidine-Derived AChE Inhibitors
The inhibitory potency of these compounds is typically evaluated against acetylcholinesterase (AChE) and often against butyrylcholinesterase (BuChE) to determine selectivity. The half-maximal inhibitory concentration (IC50) is the most common metric for comparison.
Inhibitory Activity Against Cholinesterases
The following table summarizes the in vitro inhibitory activities of selected piperidine derivatives against AChE and BuChE. Donepezil is included as a reference standard. The data showcases a range of potencies, with some novel derivatives exhibiting inhibitory activity comparable to or even exceeding that of Donepezil.[4][5][6]
| Compound | Scaffold Class | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Source Enzyme | Reference |
| Donepezil | N-Benzylpiperidine | 6.7 | 7,400 | ~1104 | Rat Brain | [7] |
| Donepezil Analog 2 | Pyridyl-piperidine | 51 | - | - | Electric Eel | [4] |
| Compound 5d | N-ethylbenzamide-piperidine | 13 | - | - | - | [6] |
| Compound 5k | N-benzylpiperidine derivative | 2.13 | 81.4 | ~38 | Electric Eel | [5] |
| Compound 5h | N-benzylpiperidine derivative | 6.83 | 12.7 | ~1.86 | Electric Eel | [5] |
| Compound 21 | N-benzylpiperidine derivative | 0.56 | 10,080 | ~18,000 | - | [8] |
| Compound 19 | Functionalized Piperidine | 5,100 | 26,780 | ~5.25 | - | [9][10] |
Note: IC50 values can vary based on the enzyme source (e.g., electric eel, human recombinant, rat brain) and specific assay conditions.
Kinetic Analysis
Kinetic studies reveal the mechanism of inhibition. Many potent piperidine-based inhibitors, like Donepezil, exhibit a mixed-type inhibition pattern.[4] This indicates that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[4][5] This dual-binding capability is considered advantageous, as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.[11]
Cholinergic Signaling Pathway and AChE Inhibition
Cholinergic neurons synthesize acetylcholine (ACh) from choline and acetyl-CoA. Upon neuronal stimulation, ACh is released into the synaptic cleft, where it binds to and activates postsynaptic nicotinic and muscarinic receptors, propagating the nerve signal.[12] To terminate the signal, AChE rapidly hydrolyzes ACh into choline and acetate. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels, impairing cognitive functions like memory and learning.[1][13] AChE inhibitors block the action of AChE, leading to an accumulation of ACh in the synapse, which helps to compensate for the reduced neuronal output and restore cholinergic signaling.[3]
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
Experimental Protocols
Objective comparison of inhibitors requires standardized experimental procedures. The following are detailed protocols for common assays used in the evaluation of AChE inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the most common method for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm.[3]
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., pH 7.5-8.0)
-
Acetylthiocholine iodide (ATC), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen
-
Test compounds (piperidine derivatives) and a reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATC, DTNB, and AChE in the assay buffer.
-
Assay Plate Setup:
-
Add 45 µL of AChE enzyme solution to wells designated for test compounds and no-inhibitor controls.
-
Add 45 µL of assay buffer to "blank" wells (no enzyme).[14]
-
Add 5 µL of the test compound solution (at various concentrations) to the enzyme-containing wells.
-
Add 5 µL of the solvent to the "no-inhibitor control" and "blank" wells.[14]
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[14]
-
Reaction Initiation: Prepare a Reaction Mix containing assay buffer, ATC, and DTNB. Add 150 µL of this mix to all wells to start the reaction.[14]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals (e.g., every minute) for 10-30 minutes.[15][16]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of No-Inhibitor Control - Rate of Sample) / Rate of No-Inhibitor Control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the AChE inhibition assay (Ellman's method).
Neuroprotection and Cell Viability Assay (MTT Assay)
To assess whether the inhibitor compounds have protective effects against neuronal damage or are cytotoxic themselves, cell-based assays are employed. The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability.[17]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
96-well cell culture plates
-
Cell culture medium
-
Neurotoxic agent (e.g., Aβ peptide, H2O2)
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)[18]
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
For neuroprotection assessment, pre-treat cells with various concentrations of the test compounds for 1-2 hours.[18]
-
Then, add the neurotoxic agent to induce cell damage and co-incubate for a specified period (e.g., 24 hours).
-
Include controls: untreated cells (100% viability), cells treated with only the neurotoxin (maximum damage), and cells treated with only the test compound (to check for direct cytotoxicity).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Higher absorbance corresponds to higher cell viability.
Caption: Workflow for assessing neuroprotection using the MTT cell viability assay.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 3. attogene.com [attogene.com]
- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Key Donepezil Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for key intermediates of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease. The following sections present a validation of different synthetic routes, supported by experimental data, to assist researchers in selecting the most efficient, scalable, and cost-effective methods for their specific needs.
Comparison of Synthesis Methods for Donepezil Intermediates
The synthesis of Donepezil primarily involves the condensation of two key intermediates: 5,6-dimethoxy-1-indanone and an aldehyde, followed by reduction. The two most common aldehyde precursors are 1-benzyl-4-piperidinecarboxaldehyde and pyridine-4-carboxaldehyde. This guide will compare the synthesis routes for these crucial building blocks and their subsequent condensation reactions.
Synthesis of 5,6-dimethoxy-1-indanone
5,6-dimethoxy-1-indanone is a crucial precursor for the indanone moiety of Donepezil. An efficient synthesis of this intermediate is critical for the overall process.
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Intramolecular Friedel-Crafts of a Propionic Acid Derivative |
| Starting Materials | 1,2-dimethoxybenzene, 3-chloropropionyl chloride | 3-(3,4-dimethoxyphenyl)propanoic acid |
| Reagents | Aluminum chloride (AlCl₃) | Polyphosphoric acid (PPA) or other strong acids |
| Typical Yield | ~70-80% | ~85-95% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Key Advantages | Readily available starting materials | Higher yields, shorter reaction times |
| Key Disadvantages | Use of stoichiometric amounts of Lewis acid, potential for side reactions | Requires preparation of the propanoic acid derivative |
Synthesis of Aldehyde Intermediates
The choice of the aldehyde intermediate significantly impacts the overall synthetic strategy for Donepezil.
| Parameter | Method C: Synthesis of 1-benzyl-4-piperidinecarboxaldehyde | Method D: Use of Pyridine-4-carboxaldehyde |
| Starting Materials | 4-piperidinecarboxylic acid or its esters | 4-picoline or isonicotinic acid |
| Key Synthesis Steps | N-benzylation, ester reduction/oxidation | Oxidation of 4-picoline[1] or reduction of isonicotinic acid derivatives |
| Typical Overall Yield | ~75-85% | Commercially available, synthesis yield varies |
| Key Advantages | Leads to a more direct final condensation step | Readily available and cost-effective starting material |
| Key Disadvantages | Multi-step synthesis of the aldehyde | Requires subsequent N-benzylation and reduction of the pyridine ring |
Comparison of Condensation and Reduction Strategies
The core of Donepezil's structure is formed by the condensation of 5,6-dimethoxy-1-indanone with one of the aldehyde intermediates, followed by reduction of the resulting enone.
| Parameter | Strategy 1: Condensation with 1-benzyl-4-piperidinecarboxaldehyde | Strategy 2: Condensation with Pyridine-4-carboxaldehyde |
| Reaction | Aldol condensation | Knoevenagel-type condensation |
| Intermediate | 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one | 5,6-dimethoxy-2-(pyridin-4-ylmethylidene)indan-1-one |
| Subsequent Steps | Catalytic hydrogenation of the double bond | N-benzylation of the pyridine ring followed by catalytic hydrogenation of both the double bond and the pyridinium salt |
| Typical Overall Yield | ~80-90% (for condensation and reduction) | ~70-85% (for condensation, benzylation, and reduction)[2] |
| Purity | Generally high, >99% achievable with purification[3] | Can be high, but may require more rigorous purification to remove by-products from the multi-step sequence |
| Reaction Time | Condensation: 2-4 hours; Hydrogenation: 4-8 hours | Condensation: 3-5 hours; Benzylation: 2-4 hours; Hydrogenation: 12-24 hours |
| Key Advantages | More convergent route, fewer overall steps from the aldehyde | Utilizes a simpler and cheaper starting aldehyde |
| Key Disadvantages | Requires the multi-step synthesis of 1-benzyl-4-piperidinecarboxaldehyde | Longer overall reaction sequence, potentially more side reactions |
Experimental Protocols
Synthesis of 5,6-dimethoxy-1-indanone (Method B)
-
Preparation of 3-(3,4-dimethoxyphenyl)propanoic acid: To a solution of 3,4-dimethoxybenzaldehyde in a suitable solvent, add malonic acid and a catalytic amount of piperidine. Heat the mixture to reflux. After completion, hydrolyze the resulting cinnamic acid derivative and then reduce the double bond using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere to obtain 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: Add 3-(3,4-dimethoxyphenyl)propanoic acid to polyphosphoric acid (PPA) at a controlled temperature. Stir the mixture vigorously until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and extract the product with a suitable organic solvent. Purify the crude product by recrystallization to afford 5,6-dimethoxy-1-indanone.
Synthesis of 1-benzyl-4-piperidinecarboxaldehyde (Method C)
-
N-benzylation of 4-piperidinecarboxylic acid ethyl ester: To a solution of ethyl isonipecotate in a suitable solvent, add potassium carbonate and benzyl chloride. Heat the mixture to reflux for several hours. After cooling, filter the mixture and concentrate the filtrate to obtain ethyl 1-benzylpiperidine-4-carboxylate.
-
Reduction of the ester to the alcohol: Reduce the obtained ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent at a low temperature to yield (1-benzylpiperidin-4-yl)methanol.
-
Oxidation of the alcohol to the aldehyde: Oxidize the alcohol to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation. Purify the resulting 1-benzyl-4-piperidinecarboxaldehyde by chromatography or distillation. A reported synthesis using Swern oxidation conditions gives a yield of 96%.[3][4]
Synthesis of Donepezil via Strategy 1
-
Condensation: To a solution of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide or potassium carbonate.[5] Stir the mixture at room temperature or with gentle heating until the formation of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one is complete.
-
Hydrogenation: Dissolve the enone intermediate in a suitable solvent and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the double bond is reduced. Filter the catalyst and concentrate the solvent to obtain Donepezil. The product can be further purified by recrystallization from a suitable solvent system.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the compared synthesis methods.
Caption: Comparison of synthetic routes to Donepezil intermediates and final condensation strategies.
Caption: Experimental workflow for the synthesis of Donepezil via Strategy 1.
References
- 1. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a compound requiring careful handling due to its chemical structure. The following procedures are designed to ensure the safety of all personnel and compliance with standard laboratory waste management protocols.
Core Safety and Handling Data
| Property | Value (for Piperidine) | Reference |
| Physical State | Liquid | [1][2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Pepper-like, amine-like | [1][2] |
| Boiling Point | 106 °C / 222.8 °F | [1][2][4] |
| Melting Point | -9 °C / 15.8 °F | [1] |
| Flash Point | 16 °C / 37 °F (closed cup) | [1] |
| Hazards | Highly flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life.[4][5] | |
| Incompatible Materials | Strong oxidizing agents, Acids | [6] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [6] |
Disclaimer: The data presented above is for Piperidine and should be used as a conservative guide. The actual properties of this compound may vary.
Experimental Protocols: Proper Disposal Procedure
The proper disposal of this compound must be conducted in a manner that mitigates risks associated with its piperidine ring and nitrile group. The nitrile group, in particular, presents a potential hazard of releasing cyanide under certain conditions.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. For spills or situations with potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain. [7]
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), should be collected in a designated, properly labeled hazardous waste container.
-
The waste container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.
-
Label the container clearly as "Hazardous Waste: Organic Nitrile Compound" and include the full chemical name.
Step 3: Neutralization and Decontamination (for spills)
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Step 4: Final Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The final disposal method for this compound should be incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle nitrogen-containing compounds.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Logistical Guidance for Handling 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a compound frequently used in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity. The following procedures are based on the safety data sheets of structurally similar compounds and established laboratory safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles/Chemical safety glasses and face shield | Ensure full coverage to protect against splashes.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and protective clothing (lab coat) | Select gloves tested to EN 374 or equivalent.[3] Change gloves immediately if contaminated. Wear a lab coat to prevent skin contact.[1][2] |
| Respiratory | NIOSH/CEN approved respirator | Use a respirator with an appropriate filter for organic vapors, especially when handling the compound outside of a chemical fume hood or if aerosolization is possible.[1][4] |
| General Hygiene | N/A | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][6] Ensure adequate ventilation in the laboratory.[1][3] An eyewash station and safety shower must be readily accessible.[6]
-
Procedural Steps :
-
Don all required PPE before entering the handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Carefully weigh and dispense the required amount of the compound. Avoid generating dust or aerosols.
-
Close the container tightly after use.
-
Clean the work area and any contaminated equipment thoroughly after handling.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Storage:
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]
-
Incompatibilities : Keep away from strong oxidizing agents.[4]
-
Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials (including empty containers, contaminated PPE, and experimental residues) in a designated, labeled hazardous waste container.
-
Disposal Route : Dispose of the hazardous waste through an approved waste disposal plant.[4][5] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
